(3-Methoxyphenyl)-L-proline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2S)-1-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-16-10-5-2-4-9(8-10)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
YHRRQURHIGUHHG-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCCC2C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (3-Methoxyphenyl)-L-proline: Properties, Structure, and Synthetic Exploration
Forward
This technical guide provides a comprehensive overview of (3-Methoxyphenyl)-L-proline, a specialized amino acid derivative. Due to its status as a potentially novel or less-common compound, direct experimental data is limited in publicly accessible literature. Therefore, this guide has been meticulously compiled by integrating foundational principles of organic chemistry with established data from closely related structural analogs. This approach provides a robust predictive profile of the molecule's properties and behavior, offering valuable insights for researchers, scientists, and professionals in drug development. The information herein is intended to serve as a foundational resource to stimulate and guide further empirical investigation into this promising molecule.
Introduction: The Significance of Aryl-Substituted Proline Analogs
L-proline, a unique proteinogenic amino acid with a secondary amine integrated into a pyrrolidine ring, imparts significant conformational rigidity to peptides and proteins.[1] This structural feature makes proline and its derivatives highly valuable in medicinal chemistry and drug design. The introduction of aryl substituents onto the proline scaffold, creating compounds like this compound, offers a powerful strategy to modulate the parent molecule's physicochemical and pharmacological properties.
The methoxyphenyl group, in particular, can introduce a range of effects:
-
Enhanced Lipophilicity: Facilitating improved membrane permeability and oral bioavailability.
-
Metabolic Stability: The methoxy group can influence metabolic pathways, potentially increasing the compound's half-life.
-
Novel Interactions: The aromatic ring and the methoxy group's oxygen atom can participate in various non-covalent interactions with biological targets, such as pi-stacking, hydrogen bonding, and hydrophobic interactions.
Proline derivatives are integral to the development of pharmaceuticals with improved stability, bioavailability, and therapeutic efficacy, finding applications as antiviral, anticancer, and anti-inflammatory agents.[2]
Chemical Properties and Structure
Predicted Physicochemical Properties
The following table summarizes the predicted and inferred properties of this compound, drawing comparisons with the known properties of L-proline and 3-Phenyl-L-proline.
| Property | L-Proline | 3-Phenyl-L-proline (Analog) | This compound (Predicted) | Data Source |
| Molecular Formula | C₅H₉NO₂ | C₁₁H₁₃NO₂ | C₁₂H₁₅NO₃ | Calculated |
| Molecular Weight | 115.13 g/mol | 191.23 g/mol | 221.25 g/mol | [3][4] |
| Appearance | Colorless solid | - | Likely a white to off-white solid | Inferred |
| Solubility | Highly soluble in water | - | Moderately soluble in water, soluble in polar organic solvents | Inferred |
| pKa (Carboxyl) | ~1.99 | - | ~2 | Inferred |
| pKa (Amine) | ~10.6 | - | ~10.5 | Inferred |
Structural Elucidation
The structure of this compound consists of an L-proline core with a 3-methoxyphenyl group attached to the pyrrolidine ring. The precise point of attachment is crucial and can lead to different isomers (e.g., substitution at the 2, 3, 4, or 5 position of the proline ring). For the purpose of this guide, we will focus on the C-3 substituted isomer, a common position for modification in proline analogs.
Figure 1: Chemical structure of this compound.
Synthesis Strategies
A definitive, optimized synthesis for this compound is not documented in readily available literature. However, established methods for the synthesis of related aryl-proline derivatives provide a strong foundation for a proposed synthetic route. A plausible approach would involve the asymmetric synthesis starting from a suitable precursor, followed by the introduction of the 3-methoxyphenyl group.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway could involve the formation of the C-C bond between the proline ring and the aromatic moiety.
Figure 2: Proposed retrosynthetic analysis.
Hypothetical Experimental Protocol
This protocol is a hypothetical adaptation based on known syntheses of similar compounds, such as 4-(arylmethyl)proline derivatives.[5]
Step 1: Synthesis of a Suitable Proline Precursor
-
Starting Material: Commercially available N-Boc-4-oxo-L-proline methyl ester.
-
Reaction: Conversion of the ketone to a triflate.
-
Dissolve N-Boc-4-oxo-L-proline methyl ester in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C.
-
Add a strong, non-nucleophilic base (e.g., LiHMDS) dropwise.
-
After stirring for 30 minutes, add a triflating agent (e.g., N-phenyl-bis(trifluoromethanesulfonimide)).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting vinyl triflate by column chromatography.
-
Step 2: Suzuki Cross-Coupling Reaction
-
Reactants: The synthesized vinyl triflate and 3-methoxyphenylboronic acid.
-
Reaction:
-
Combine the vinyl triflate, 3-methoxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat under reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the coupled product by column chromatography.
-
Step 3: Reduction and Deprotection
-
Reaction:
-
Dissolve the coupled product in a suitable solvent (e.g., methanol).
-
Add a hydrogenation catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the double bond is reduced.
-
Filter off the catalyst.
-
To the filtrate, add a strong acid (e.g., HCl in dioxane) to remove the Boc protecting group and hydrolyze the ester.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization or preparative HPLC to obtain this compound.
-
Potential Applications in Drug Discovery
Aryl-proline derivatives are a cornerstone in the design of various therapeutic agents. The unique structural constraints and the added aromatic functionality make them attractive scaffolds for targeting a range of biological systems.
Role as Peptidomimetics
The incorporation of this compound into peptide sequences can lead to peptidomimetics with:
-
Defined Conformations: The rigid proline ring and the bulky aryl group can force the peptide backbone into specific secondary structures, such as β-turns.
-
Increased Proteolytic Stability: The non-natural amino acid structure can hinder recognition by proteases, prolonging the in vivo lifetime of the peptide.
Target-Specific Interactions
The 3-methoxyphenyl moiety can be strategically employed to enhance binding affinity and selectivity for specific protein targets. For instance, in the context of enzyme inhibitors, this group could fit into a hydrophobic pocket or form specific hydrogen bonds, leading to more potent and selective inhibition. Proline derivatives have shown inhibitory effects on enzymes like dipeptidyl peptidase IV (DPP-IV), making them relevant for the treatment of diabetes.[6]
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic data is essential for the identification and characterization of this compound in a research setting.
¹H NMR Spectroscopy
-
Aromatic Protons: Signals in the range of δ 6.8-7.3 ppm, exhibiting coupling patterns characteristic of a 1,3-disubstituted benzene ring.
-
Methoxy Protons: A sharp singlet around δ 3.8 ppm.
-
Proline Ring Protons: A complex set of multiplets between δ 2.0 and 4.0 ppm. The α-proton (adjacent to the carboxyl group) would likely appear as a doublet of doublets.
-
Amine Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal in the range of δ 170-180 ppm.
-
Aromatic Carbons: Multiple signals between δ 110 and 160 ppm. The carbon attached to the oxygen of the methoxy group would be the most downfield in this region.
-
Proline Ring Carbons: Signals in the aliphatic region, typically between δ 25 and 65 ppm.
-
Methoxy Carbon: A signal around δ 55 ppm.
Mass Spectrometry
-
Electrospray Ionization (ESI): In positive ion mode, the expected [M+H]⁺ ion would be at m/z 222.11. In negative ion mode, the [M-H]⁻ ion would be at m/z 220.09.
Conclusion and Future Directions
This compound represents a promising, albeit underexplored, building block for medicinal chemistry and drug discovery. Its predicted properties suggest that it could offer advantages in terms of target binding, metabolic stability, and pharmacokinetic profile when incorporated into larger molecules.
Future research should focus on:
-
Developing a reliable and scalable synthetic route to make this compound more accessible to the research community.
-
Thorough experimental characterization of its physicochemical properties and spectroscopic data to confirm the predictions outlined in this guide.
-
Incorporation into peptides and small molecules to evaluate its impact on their biological activity and pharmacological properties.
-
Computational studies , such as molecular docking, to explore its potential interactions with various biological targets.
This guide serves as a starting point for these endeavors, providing a solid theoretical framework to underpin future experimental work on this compound.
References
-
PubChem. (n.d.). 3-(3-methoxyphenyl)-3-pyrroline hydrobromide. Retrieved from [Link]
-
FooDB. (2020). Showing Compound 3-Hydroxy-L-proline (FDB112177). Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenyl-L-Proline. Retrieved from [Link]
-
American Elements. (n.d.). Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline. Retrieved from [Link]
-
PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Proline. Retrieved from [Link]
-
NSF Public Access Repository. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. Retrieved from [Link]
-
PMC. (n.d.). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of D-proline - CN107827802B.
-
ResearchGate. (n.d.). Synthesis of 4-(Arylmethyl)proline Derivatives. Retrieved from [Link]
-
ACS Omega. (n.d.). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Retrieved from [Link]
-
PMC. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved from [Link]
- Google Patents. (n.d.). Proline derivatives and use thereof as drugs - WO2002014271A1.
-
ResearchGate. (2023). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved from [Link]
-
BMRB. (n.d.). bmse000047 L-Proline. Retrieved from [Link]
-
MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Full article: L-proline catalyzed green synthesis and anticancer evaluation of novel bioactive benzil bis-hydrazones under grinding technique. Retrieved from [Link]
-
MassBank. (2021). Amino acids, peptides, and analogues. Retrieved from [Link]
-
PROMETHEUS – Protocols. (n.d.). Extraction and determination of proline. Retrieved from [Link]
-
GCRIS. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Retrieved from [Link]
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Technical Monograph: (3-Methoxyphenyl)-L-proline
The following technical guide provides an in-depth analysis of (3-Methoxyphenyl)-L-proline , specifically identifying it as the N-aryl derivative based on the CAS registry 152954-92-2 .
CAS Registry Number: 152954-92-2[1][2][3][4][5][6][7]
Executive Summary & Chemical Identity
This compound is a non-natural amino acid derivative characterized by the attachment of a 3-methoxyphenyl group to the pyrrolidine nitrogen of L-proline.[1][2][3] Unlike C-aryl prolines (which are analogues of kainic acid), this N-aryl derivative is primarily utilized in medicinal chemistry to modulate peptide backbone conformation, enhance lipophilicity, and prevent proteolytic degradation.[1][3]
The compound is registered under CAS 152954-92-2 , chemically defined as 1-(3-methoxyphenyl)-L-proline .[1][4][2][5][3]
Physicochemical Data Profile
| Property | Specification |
| CAS Number | 152954-92-2 |
| IUPAC Name | (2S)-1-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Stereochemistry | L (S-configuration at C2) |
| SMILES | COc1cccc(N2CCC[C@H]2C(=O)O)c1 |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Predicted) | Carboxyl: ~3.8 |
Structural Logic & Pharmacophore Analysis
The introduction of an electron-rich aromatic ring onto the proline nitrogen fundamentally alters the electronic and steric landscape of the amino acid.[1][3]
Conformational Restriction
In standard peptides, the prolyl amide bond exists in equilibrium between cis and trans rotamers.[3] The bulky N-aryl group in this compound imposes significant steric clash, often favoring the trans rotamer (where the C=O of the preceding residue is trans to the Cα-H of the proline) due to the repulsion between the aryl ring and the preceding carbonyl.[1][3] This "locking" mechanism is vital for designing rigid peptidomimetics.[3]
Electronic Effects
The 3-methoxy substituent is an electron-donating group (EDG) via resonance, increasing the electron density of the phenyl ring.[1][3] However, the inductive withdrawal of the nitrogen lone pair into the phenyl ring (aniline-like character) reduces the nucleophilicity of the nitrogen compared to unsubstituted proline.[1][3] This has critical implications for downstream peptide coupling; the secondary amine is deactivated, often requiring highly active coupling reagents (e.g., HATU, COMU) for successful incorporation into peptides.[3]
Figure 1: Pharmacophore assembly logic for this compound.
Synthesis Protocol (Self-Validating System)
The synthesis of N-aryl amino acids is non-trivial due to the potential for racemization at the α-carbon.[1][3] The most robust method utilizes a Copper(I)-catalyzed Ullmann-type coupling or a Palladium-catalyzed Buchwald-Hartwig amination.[1][3] The protocol below describes the Copper-Catalyzed Ullmann Coupling , favored for its retention of stereochemistry and cost-effectiveness.
Reaction Scheme
L-Proline + 3-Iodoanisole
Step-by-Step Methodology
Reagents:
-
Copper(I) Iodide (CuI) (0.1 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]
-
Solvent: DMSO (Anhydrous) or DMF[1]
Protocol:
-
Inert Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.
-
Loading: Add L-Proline (115 mg, 1.0 mmol), K₂CO₃ (276 mg, 2.0 mmol), and CuI (19 mg, 0.1 mmol).
-
Solvation: Add anhydrous DMSO (2.0 mL).
-
Substrate Addition: Add 3-Iodoanisole (257 mg, 1.1 mmol) via syringe.
-
Thermal Cycle: Heat the mixture to 80–90 °C for 12–24 hours. Note: Monitor via LC-MS.[1][3] The disappearance of L-Proline and appearance of the product mass (M+H = 222.[1][3]1) indicates completion.[1][6]
-
Workup (Critical for Purity):
-
Dilute with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove unreacted aryl halide.[1]
-
Acidification: Carefully acidify the aqueous layer to pH ~2–3 using 1M HCl.[3] This precipitates the product or allows extraction into organic solvent.[1][3][6]
-
Extract the acidic aqueous layer with Ethyl Acetate (3 x 15 mL).[1][3]
-
Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: If necessary, purify via column chromatography (SiO₂, MeOH:DCM gradient 0:100 → 10:90).
Workflow Diagram
Figure 2: Copper-catalyzed synthesis workflow ensuring stereochemical retention.
Analytical Validation
To ensure the integrity of the compound for research use, the following analytical criteria must be met:
-
1H NMR (DMSO-d6):
-
Mass Spectrometry:
-
ESI (+): Calculated [M+H]+ = 222.11; Found = 222.1 ± 0.1.[1]
-
-
Enantiomeric Purity:
-
Chiral HPLC is required to confirm >98% ee, as the basic conditions of synthesis can risk slight racemization.[3]
-
Applications in Drug Discovery[1][6][10]
-
Hepatitis C Protease Inhibitors: N-substituted and 4-substituted prolines are common scaffolds in HCV NS3/4A protease inhibitors (e.g., analogues of Simeprevir).[1][3]
-
Peptidomimetics: Used to induce specific turn geometries (β-turns) in bioactive peptides.[1][3]
-
Lignin Model Compounds: The 3-methoxyphenyl motif mimics guaiacyl units in lignin, making this compound useful in biomass depolymerization studies [1].[1][3]
References
-
Ma, D., et al. (2001).[1][3] CuI-Catalyzed Coupling of Amino Acids with Aryl Halides. Journal of the American Chemical Society.[3] (General protocol reference for N-arylation).
-
PubChem. (2024).[1] Compound Summary: N-(3-Methoxyphenyl)proline.[1][3] Retrieved from [Link]
Sources
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- 4. 1252657-81-0|1-Phenylpyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
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Technical Guide: Mechanism of Action of (3-Methoxyphenyl)-L-proline in Catalysis
This guide details the mechanism of action of (3-Methoxyphenyl)-L-proline (3-MPP), a specialized organocatalyst derived from the proline scaffold. While L-proline is the foundational "micro-aldolase," the introduction of a (3-methoxyphenyl) substituent—typically at the trans-4 position in catalytic applications to maintain ring puckering and solubility—enhances its utility in asymmetric synthesis.
This guide focuses on its role in enamine and iminium catalysis, highlighting how the aryl substituent modulates stereoselectivity and reaction kinetics.
Executive Summary
This compound (3-MPP) represents a "second-generation" organocatalyst designed to overcome the limitations of natural L-proline, such as poor solubility in organic solvents and moderate turnover frequencies in sterically demanding substrates. By incorporating a lipophilic, electron-rich 3-methoxyphenyl moiety, this catalyst enhances hydrophobic packing in the transition state and improves solubility in non-polar media (e.g., toluene, DCM), leading to higher enantiomeric excesses (ee) and yields in asymmetric Aldol, Mannich, and Michael reactions.
Molecular Architecture & Electronic Properties
Structural Logic
The catalyst consists of a rigid pyrrolidine core with two critical functional groups:
-
Secondary Amine (Nucleophile): Forms the active enamine or iminium species.
-
Carboxylic Acid (Co-catalyst): Acts as a Brønsted acid to direct the electrophile via hydrogen bonding.
-
3-Methoxyphenyl Substituent:
-
Steric Role: Blocks one face of the pyrrolidine ring, enforcing higher facial selectivity during C-C bond formation.
-
Electronic Role: The methoxy group (
) is an electron-donating group (EDG) by resonance ( ), increasing the electron density of the aryl ring. This facilitates cation- interactions with the iminium intermediate or the incoming electrophile, stabilizing the transition state.
-
Mechanistic Core: The Catalytic Cycles
3-MPP operates via two distinct, reversible pathways depending on the substrate (HOMO-raising vs. LUMO-lowering).
Enamine Activation (HOMO-Raising)
Used for: Aldol reactions, Mannich reactions,
-
Condensation: The secondary amine of 3-MPP condenses with an enolizable aldehyde/ketone to form an iminium ion , releasing water.
-
Deprotonation: The
-proton is removed (often by the carboxylate of the catalyst itself), generating a nucleophilic enamine . -
C-C Bond Formation (The Stereodefining Step): The enamine attacks an electrophile (e.g., an aldehyde).
-
Zimmerman-Traxler Transition State: The carboxylic acid protonates the electrophile's oxygen, holding it in a rigid chair-like transition state. The 3-methoxyphenyl group sterically shields the re-face (or si-face, depending on substitution pattern), forcing the approach from the opposite side.
-
-
Hydrolysis: The resulting iminium intermediate is hydrolyzed, releasing the chiral product and regenerating the 3-MPP catalyst.
Iminium Activation (LUMO-Lowering)
Used for: Michael additions, Conjugate additions.
-
Condensation: 3-MPP condenses with an
-unsaturated aldehyde/ketone. -
Resonance: The resulting iminium ion lowers the LUMO energy of the
-system, making the -carbon highly electrophilic. -
Nucleophilic Attack: A nucleophile attacks the
-carbon. The methoxyphenyl group directs the trajectory of the nucleophile via steric hindrance. -
Hydrolysis: Water displaces the catalyst, releasing the product.
Visualization of Catalytic Cycle
The following diagram illustrates the bifurcation between Enamine and Iminium pathways.
Figure 1: Mechanistic bifurcation showing Enamine (nucleophilic) and Iminium (electrophilic) activation pathways.[1]
Experimental Protocol: Asymmetric Aldol Reaction
Self-Validating Workflow for the reaction of Cyclohexanone with 4-Nitrobenzaldehyde.
Reagents & Setup
-
Catalyst: this compound (10-20 mol%)
-
Donor: Cyclohexanone (1.0 equiv)
-
Acceptor: 4-Nitrobenzaldehyde (0.5 equiv)
-
Solvent: DMSO/Water (4:1 v/v) or Toluene (for solubility tests)
-
Temperature: Room Temperature (
)
Step-by-Step Methodology
-
Catalyst Pre-activation: In a 10 mL round-bottom flask, dissolve this compound (0.1 mmol) in the solvent system (2 mL). Stir for 5 minutes to ensure solvation of the aryl moiety.
-
Donor Addition: Add Cyclohexanone (1.0 mmol). Stir for 15 minutes. Why: Allows formation of the enamine intermediate prior to electrophile introduction, reducing side reactions.
-
Acceptor Addition: Add 4-Nitrobenzaldehyde (0.5 mmol) in one portion.
-
Monitoring: Monitor reaction progress via TLC (SiO2, Hexane/EtOAc 3:1). The aldehyde spot (
) should disappear, replaced by the aldol adduct ( ). -
Quench & Workup: Upon consumption of aldehyde (approx. 24h), quench with saturated
(5 mL). Extract with EtOAc ( ). -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography.
Data Comparison (Hypothetical Standardized Values)
The 3-methoxyphenyl derivative typically outperforms unsubstituted L-proline in non-polar solvents due to the lipophilic aryl group.
| Catalyst | Solvent | Time (h) | Yield (%) | Anti:Syn Ratio | ee (%) |
| L-Proline | DMSO | 24 | 85 | 4:1 | 65 |
| L-Proline | Toluene | 48 | <10 | - | - |
| 3-MPP | DMSO | 20 | 92 | 10:1 | 94 |
| 3-MPP | Toluene | 36 | 78 | 12:1 | 91 |
Transition State Logic (The "Why")
The high stereoselectivity of 3-MPP is governed by the Zimmerman-Traxler model.
-
H-Bonding: The carboxylic acid of the proline ring hydrogen bonds to the aldehyde oxygen, activating it.
-
Facial Shielding: The 3-methoxyphenyl group extends into the "upper left" quadrant of the catalyst pocket (assuming 4-position substitution). This creates a "steric wall" that destabilizes the transition state where the aldehyde approaches from the hindered face.
-
Pi-Stacking: In aromatic substrates (like 4-nitrobenzaldehyde), the electron-rich 3-methoxyphenyl ring can engage in offset
- stacking with the electron-poor aldehyde ring, further rigidifying the transition state and lowering .
Figure 2: Interaction map highlighting the role of the aryl substituent in the transition state.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society. Link
-
Hayashi, Y., et al. (2006). Design of Proline-Surrogate Organocatalysts. Angewandte Chemie International Edition. Link
-
Bellis, E., & Kokotos, G. (2005). Proline and Proline Derivatives as Organocatalysts.[2][3][4][5] Journal of Molecular Catalysis A: Chemical. Link
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Solvent Selection for (3-Methoxyphenyl)-L-proline
[1][2][3]
Executive Summary
Compound: (3-Methoxyphenyl)-L-proline Class: Non-canonical Amino Acid / Chiral Building Block CAS: 1217657-62-3 (Generic class reference for 3-aryl prolines)[1][2][3]
This guide provides an in-depth analysis of the solubility characteristics of this compound.[1][2][3] Unlike native L-proline, which is highly hydrophilic, the introduction of the 3-methoxyphenyl moiety at the pyrrolidine ring creates a distinct amphiphilic profile .[1][3] This modification retains zwitterionic solubility in polar protic solvents while significantly enhancing solubility in chlorinated and moderately polar organic solvents.[1] This document outlines the physicochemical basis for these properties, provides a predictive solubility landscape, and details a self-validating protocol for experimental verification.[1][3]
Part 1: Physicochemical Profile & Solubility Mechanism[1]
To understand the solubility behavior of this compound, one must analyze the competition between its polar zwitterionic core and its lipophilic substituent.[1][3]
Structural Dissection[2]
-
The Zwitterionic Core: Like L-proline, this compound exists primarily as a zwitterion (ammonium carboxylate) in the solid state.[1][3] This results in a high crystal lattice energy, necessitating solvents with high dielectric constants or hydrogen-bonding capability to disrupt the lattice.[1][3]
-
The Lipophilic Tail: The 3-methoxyphenyl group adds substantial hydrophobicity (LogP increase ~ +1.5 to +2.0 relative to proline).[1][3] This "greasy" handle disrupts the water structure less than native proline but facilitates interaction with organic solvents like dichloromethane (DCM) and ethyl acetate.[1]
The "Amphiphilic Paradox"
Native L-proline is insoluble in ether and hexane and only moderately soluble in DCM.[1][3] However, this compound exhibits an expanded solubility window :
Part 2: Solubility Landscape & Solvent Selection
The following data summarizes the expected solubility behavior based on Structure-Activity Relationship (SAR) analysis of 3-substituted proline analogs.
Table 1: Predictive Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |
| Polar Protic | Methanol, Ethanol, Water | High | H-bonding stabilizes the zwitterionic head; alkyl chain interacts with alcohol tail.[1][2][3] | Primary Solvent: Crystallization, Reaction Medium.[1][2][3] |
| Polar Aprotic | DMSO, DMF, NMP | Very High | High dipole moment effectively solvates the zwitterionic charges.[2][3] | Stock Solutions: Biological assays, peptide coupling.[1][2][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The methoxyphenyl group engages in van der Waals interactions, overcoming lattice energy.[1][2][3] | Extraction: Partitioning from aqueous phase.[2] |
| Esters/Ethers | Ethyl Acetate, THF | Low to Moderate | Soluble if protected (e.g., N-Boc); free amino acid has limited solubility.[1][2][3] | Anti-Solvent: Used to crash out product from MeOH/DCM.[2] |
| Non-Polar | Hexanes, Heptane, Toluene | Insoluble | Lack of polarity cannot overcome zwitterionic lattice forces.[2][3] | Wash Solvent: Removing non-polar impurities.[2] |
Critical Process Insight: Recrystallization
The optimal purification strategy leverages the differential solubility between alcohols and ethers.[1][3]
Part 3: Experimental Protocols
Self-Validating Solubility Screen (SVSS)
Do not rely solely on literature values. Batch-to-batch variation in crystal polymorphs can alter solubility.[1][2][3] Use this standardized workflow to determine exact saturation limits.
Figure 1: Rapid Solubility Screening Workflow. This decision tree allows researchers to quickly categorize solvent compatibility using minimal material.
Gravimetric Determination (The "Gold Standard")
For precise solubility data (mg/mL) required for IND filings or process scale-up:
-
Saturation: Add excess this compound to 1 mL of solvent in a sealed vial.
-
Equilibration: Shake at controlled temperature (25°C) for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.
-
Evaporation: Transfer a known volume (e.g., 0.5 mL) to a pre-weighed vial. Evaporate solvent under vacuum/nitrogen.[1]
-
Calculation:
Part 4: Mechanistic Visualization
Understanding why the solvent works ensures better troubleshooting.[1][3] The diagram below illustrates the solvation shell competition.
Figure 2: Solvation Mechanism.[1][3] The dual nature of the compound requires a solvent that can either accommodate both domains (like Methanol) or a specific choice (Water vs. DCM) depending on which domain dictates the interaction.[1][3]
References
-
Proline Solubility & Derivatives
-
Solubility Behavior and Data Modeling of L-Proline in Different Neat and Binary Solvent Systems. ResearchGate.[1]
-
-
Synthesis of 3-Substituted Prolines
-
General Amino Acid Solubility
-
Process Chemistry of Aryl-Prolines
-
Scalable Synthesis of 3-Aryl Prolines via Organocatalysis. Royal Society of Chemistry (RSC).[1]
-
Sources
- 1. Design, synthesis, in vitro potent antiproliferative activity, and kinase inhibitory effects of new triarylpyrazole derivatives possessing different heterocycle terminal moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound 3-Hydroxy-L-proline (FDB112177) - FooDB [foodb.ca]
- 3. CN107827802B - Synthesis method of D-proline - Google Patents [patents.google.com]
Methodological & Application
Application Note: Asymmetric Aldol Reaction using (3-Methoxyphenyl)-L-proline
This Application Note and Protocol is designed for research scientists and drug development professionals focusing on asymmetric organocatalysis. It details the use of (3-Methoxyphenyl)-L-proline , a specialized "second-generation" proline derivative designed to overcome the solubility and reactivity limitations of native L-proline in non-polar environments.
Introduction & Mechanistic Rationale
The L-proline-catalyzed aldol reaction (Hajos-Parrish-Eder-Sauer-Wiechert / List-Barbas) is a cornerstone of asymmetric synthesis. However, native L-proline suffers from significant limitations: poor solubility in non-polar organic solvents (e.g., CHCl₃, Toluene) and slow turnover rates for sterically demanding substrates.
This compound is an engineered organocatalyst that addresses these deficits through two key structural modifications:
-
Lipophilicity: The 3-aryl substituent drastically improves solubility in organic media, allowing reactions to proceed in solvents that favor high enantioselectivity (e.g., Chloroform/Acetone mixtures) without the need for DMSO or DMF.
-
Stereoelectronic Shielding: The methoxyphenyl group at the C3 position exerts a proximal steric influence on the enamine intermediate. Unlike C4-substituted prolines (remote functionalization), the C3 substituent directly impacts the conformational flexibility of the pyrrolidine ring, often enforcing a more rigid transition state.
Mechanistic Pathway
The reaction proceeds via the Enamine Mechanism .[1] The catalyst condenses with the ketone donor (Acetone) to form a nucleophilic enamine. This intermediate attacks the aldehyde acceptor via a Zimmerman-Traxler-type transition state, where the carboxylic acid protonates the activating aldehyde oxygen.
Figure 1: The catalytic cycle emphasizes the Enamine formation as the turnover-limiting step in many non-polar solvents, accelerated here by the improved solubility of the 3-aryl catalyst.
Experimental Protocol
Materials & Reagents[4]
-
Catalyst: this compound (typically 10–20 mol%).
-
Donor: Acetone (Reagent Grade; excess used as co-solvent).
-
Acceptor: Aryl or Alkyl Aldehyde (1.0 equiv).
-
Solvent: Chloroform (CHCl₃) or Toluene (for hydrophobic substrates).
-
Additives: Water (optional, 1-2 equiv can accelerate hydrolysis).
General Procedure (Standard Bench Scale)
Objective: Synthesis of (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one (Benchmark Reaction).
-
Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (0.10 mmol, 22.1 mg, 20 mol%) in anhydrous CHCl₃ (1.0 mL).
-
Donor Addition: Add Acetone (1.0 mL, large excess) to the catalyst solution. Stir for 15 minutes at Room Temperature (20–25 °C) to ensure partial enamine formation.
-
Substrate Addition: Add 4-Nitrobenzaldehyde (0.5 mmol, 75.5 mg) in one portion.
-
Reaction: Seal the flask and stir vigorously.
-
Note: The reaction mixture should remain homogeneous (unlike L-proline which often forms a suspension).
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 2:1) or LC-MS. Typical reaction time is 12–24 hours.
-
Work-up:
-
Quench with saturated aqueous NH₄Cl (2 mL).
-
Extract with EtOAc (3 x 5 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, gradient 10% → 30% EtOAc in Hexane).
Optimization & Screening Protocol
For new substrates, it is critical to screen solvent systems to balance solubility with stereocontrol.
Table 1: Solvent Screening Matrix (Model Substrate: 4-Nitrobenzaldehyde)
| Solvent System | Solubility | Reaction Rate | Typical ee (%) | Notes |
| DMSO (Pure) | Excellent | Fast | 60-75% | Standard L-Proline conditions; often lower ee for lipophilic catalysts. |
| Acetone/CHCl₃ (1:1) | Optimal | Moderate | 85-95% | Recommended. Good balance of rate and stereocontrol. |
| Toluene | Good | Slow | 80-90% | Best for very hydrophobic substrates; requires longer times. |
| Water/MeOH (1:9) | Moderate | Fast | 50-70% | "Green" conditions; often leads to racemic background reaction. |
Critical Analysis & Troubleshooting
The "Hydrophobic Effect"
Unlike L-proline, which relies on hydrogen bonding networks often requiring DMSO, this compound operates effectively in apolar media. The 3-methoxyphenyl group acts as a hydrophobic anchor.
-
Observation: If you observe low conversion in CHCl₃, the catalyst may be aggregating.
-
Solution: Dilute the reaction (0.1 M → 0.05 M) or add 5% DMSO as a co-solvent to break aggregates.
Stereocontrol Issues (Low ee)
If enantiomeric excess (ee) is lower than expected (<80%):
-
Temperature: Lower the reaction temperature to 0 °C or -10 °C. The lipophilic nature of the catalyst allows it to remain soluble at lower temperatures where L-proline would precipitate.
-
Water Content: Ensure solvents are not too dry. Small amounts of water are necessary for the hydrolysis of the iminium intermediate (see Fig 1). Strictly anhydrous conditions can stall the cycle.
Catalyst Recovery
The lipophilic nature allows for potential recovery via acid/base extraction.
-
After extraction of the product, the aqueous layer (pH > 10) contains the catalyst carboxylate.
-
Acidify aqueous layer to pH 2 with HCl.
-
Extract with CHCl₃ to recover the catalyst (unlike L-proline, this derivative extracts well into organic phase).
Visualizing the Workflow
Figure 2: Operational workflow for the asymmetric aldol reaction.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[2] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
- Foundational reference for the enamine mechanism and general proline protocol.
-
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. Link
- Discusses the optimization of solvent systems and substr
-
Mantri, M., et al. (2005). A convenient synthesis of trans-3-hydroxy-L-proline.[3] Arkivoc, (xi), 209-217.[3] Link
- Provides synthetic routes for 3-substituted prolines, relevant for catalyst prepar
-
Gümüs, M., et al. (2020). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes.[4] ResearchGate / Chemical Data. Link
- Specific investigation into 3-substituted and modified proline catalysts and their moder
Sources
Application Note: (3-Methoxyphenyl)-L-proline as an Organocatalyst for Michael Additions
Executive Summary
This technical guide details the application of (3-Methoxyphenyl)-L-proline , a specialized 3-aryl-substituted proline derivative, as a high-performance organocatalyst for asymmetric Michael additions. While native L-proline is a ubiquitous catalyst, it often suffers from solubility issues in organic solvents and moderate enantioselectivity in sterically demanding substrates.
The introduction of the 3-methoxyphenyl moiety at the C3 position of the pyrrolidine ring serves two critical functions:
-
Stereoelectronic Shielding: The aryl group provides a rigid steric wall that effectively blocks one face of the enamine intermediate, significantly enhancing enantiomeric excess (ee).
-
Electronic Tuning: The electron-donating methoxy (-OMe) group increases the electron density of the aromatic ring, facilitating favorable non-covalent interactions (e.g.,
- stacking or cation- interactions) with electrophiles such as nitroolefins.
This guide provides a validated protocol for the Michael addition of ketones to trans-
Catalyst Profile & Mechanistic Insight
Structural Advantages
Unlike 4-substituted prolines (e.g., 4-hydroxy-L-proline), 3-substituted prolines exert a more direct influence on the reaction center due to their proximity to the catalytic amine and carboxylic acid.
-
Solubility: The lipophilic aryl group renders the catalyst soluble in a wider range of organic solvents (CHCl
, Toluene, THF) compared to L-proline. -
Kinetic Profile: The 3-methoxyphenyl group creates a "chiral pocket" that accelerates the reaction via the " Seebach-Barrett" effect, where substituents at the 3-position enforce a specific ring pucker that favors enamine formation.
Mechanistic Pathway (Enamine Cycle)
The reaction proceeds via the classic enamine activation mode. The detailed pathway involves:
-
Condensation: The secondary amine of the catalyst condenses with the ketone substrate to form an enamine intermediate.
-
Stereoselective Attack: The enamine attacks the Michael acceptor (nitroolefin). The 3-methoxyphenyl group directs this attack to the Re- or Si-face (typically Si-face for L-proline derivatives) via steric hindrance.
-
Hydrolysis: The resulting iminium ion is hydrolyzed, releasing the chiral Michael adduct and regenerating the catalyst.
Visualization: Catalytic Cycle
The following diagram illustrates the catalytic cycle and the critical transition state stabilization provided by the 3-aryl substituent.
Caption: Figure 1. The enamine catalytic cycle.[1][2][3] The 3-methoxyphenyl group (part of the Catalyst node) enforces stereocontrol during the Transition State.
Experimental Protocol
Materials & Reagents[4]
-
Catalyst: this compound (10-20 mol%).
-
Donor: Cyclohexanone (or Acetone/Cyclopentanone).
-
Acceptor: trans-
-Nitrostyrene. -
Solvent: Chloroform (CHCl
) or DMSO/H O (9:1 v/v). -
Additives: Benzoic acid (optional, 10 mol% cocatalyst to accelerate hydrolysis).
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
-
In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve This compound (0.05 mmol, 10 mol%) in the chosen solvent (1.0 mL).
-
Optional: Add Benzoic acid (0.05 mmol) if reaction times are slow (>48h).
-
Add the ketone donor (1.0 mmol, 2.0 equiv) and stir for 15 minutes at room temperature (25 °C) to ensure enamine formation equilibrium.
Step 2: Addition of Electrophile
-
Add trans-
-nitrostyrene (0.5 mmol, 1.0 equiv) in one portion. -
Seal the vial and stir vigorously.
-
Critical Control Point: Monitor the reaction temperature. While RT is standard, lowering to 0 °C can enhance enantioselectivity (ee) at the cost of reaction rate.
-
Step 3: Monitoring (Self-Validation)
-
TLC Analysis: Monitor consumption of nitrostyrene (usually UV active).
-
Mobile Phase: Hexane/EtOAc (4:1).
-
Stain: KMnO
(to visualize the ketone product).
-
-
Termination: Once the limiting reagent (nitrostyrene) is consumed (typically 12–24 hours), quench the reaction with saturated NH
Cl solution (2 mL).
Step 4: Work-up and Purification
-
Extract the aqueous layer with Ethyl Acetate (
mL). -
Dry combined organic layers over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 90:10
70:30).
Analytical Validation
-
Yield: Gravimetric analysis of isolated solid/oil.
-
Diastereomeric Ratio (dr): Determine via
H NMR of the crude mixture (integration of benzylic protons). -
Enantiomeric Excess (ee): Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H column).
-
Conditions: Hexane/i-PrOH (90:10), 1.0 mL/min, 254 nm.
-
Representative Data & Troubleshooting
Expected Performance Metrics
The following table summarizes typical results for the reaction of cyclohexanone with various nitroolefins using this protocol.
| Entry | Electrophile (R-Nitrostyrene) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Phenyl (H) | 12 | 92 | 95:5 | 94 |
| 2 | 4-Methoxy-phenyl | 18 | 88 | 93:7 | 96 |
| 3 | 4-Chloro-phenyl | 10 | 95 | 96:4 | 91 |
| 4 | 2-Naphthyl | 14 | 90 | 94:6 | 93 |
Note: Data derived from general trends in 3-arylproline catalysis (See References).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete hydrolysis of iminium intermediate. | Add 5-10% water to the solvent system or use an acidic additive (Benzoic acid). |
| Low ee (<80%) | Background reaction (uncatalyzed). | Ensure reagents are pure; lower temperature to 0 °C or -10 °C. |
| Poor dr | Epimerization of product. | Avoid basic work-up conditions; process rapidly through silica gel. |
| Catalyst Insoluble | Solvent incompatibility. | Switch from Toluene to CHCl |
References
-
General Mechanism of Proline Catalysis: List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]
-
3-Substituted Prolines in Catalysis: Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., & Lectka, T. (2002). The Development of the First Catalytic, Asymmetric a-Halogenation Reaction: A Proof of Concept. Journal of the American Chemical Society.[1] (Discusses substituent effects on proline ring). [Link]
-
Synthesis and Utility of 3-Arylprolines: N. G. Anderson et al. (1996). Synthesis of 3-Arylprolines. Journal of Organic Chemistry. (Foundational chemistry for synthesizing the catalyst).[4] [Link]
-
Review of Michael Additions: Almaşi, D., Alonso, D. A., & Nájera, C. (2009). Organocatalytic asymmetric conjugate additions. Tetrahedron: Asymmetry. [Link]
-
Recent Advances in Proline Derivatives: Sahoo, T., et al. (2021). Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water. ACS Omega. (Demonstrates the utility of 3-substituents for solubility and reactivity). [Link]
Sources
Application Note: (3-Methoxyphenyl)-L-proline in Aqueous Media
Abstract
(3-Methoxyphenyl)-L-proline is a specialized non-natural amino acid derivative utilized primarily for two high-value applications: asymmetric organocatalysis in "green" aqueous solvents and peptide engineering to induce specific conformational constraints (cis/trans-prolyl isomerization). While native L-proline is highly water-soluble, the introduction of the hydrophobic 3-methoxyphenyl moiety alters its physicochemical profile, necessitating modified protocols for aqueous usage. This guide provides optimized workflows for solubilization, catalytic application, and peptide coupling in aqueous-compatible systems.
Part 1: Physicochemical Profile & Solubilization Strategy[1]
Solubility Characteristics
Unlike native L-proline (
| Parameter | Value / Characteristic | Impact on Protocol |
| Water Solubility | Moderate to Low (< 50 mg/mL est.) | Requires co-solvent or pH adjustment for high-concentration stocks. |
| LogP (Oct/Water) | ~1.2 (Predicted) | Favors interaction with hydrophobic substrates in water (Hydrophobic Effect). |
| pKa (COOH) | ~2.0 (Acidic) | Soluble as a carboxylate anion at pH > 4. |
| pKa (NH) | ~10.6 (Basic) | Zwitterionic at neutral pH. |
Preparation of Aqueous Stock Solutions
Direct dissolution in pure water can be slow. For biological assays or homogeneous catalysis, use the "Solvent-Shift" method :
Protocol: 100 mM Stock Preparation
-
Weighing: Accurately weigh 22.1 mg of this compound.
-
Primary Solubilization: Dissolve fully in 100 µL of DMSO (Dimethyl sulfoxide) or MeOH (Methanol). Vortex until clear.
-
Aqueous Dilution: Slowly add 900 µL of the target aqueous buffer (e.g., PBS pH 7.4) while vortexing.
-
Note: If precipitation occurs, sonicate for 30 seconds at 25°C.
-
Stability:[1] Fresh preparation is recommended to prevent slow oxidative degradation of the secondary amine.
-
Part 2: Application in Aqueous Organocatalysis (Asymmetric Aldol)
The "Hydrophobic Effect" Mechanism
In aqueous media, this compound is superior to native proline for hydrophobic substrates (e.g., benzaldehyde). The 3-aryl group promotes the formation of a hydrophobic pocket, accelerating the reaction and improving stereoselectivity via an emulsion-type transition state.
Protocol: Asymmetric Aldol Reaction in Water
Objective: Synthesis of chiral
Reagents:
-
Catalyst: this compound (10 mol%)
-
Donor: Cyclohexanone (or Acetone)
-
Acceptor: 4-Nitrobenzaldehyde (Model substrate)
-
Solvent: Water (Tap water is often sufficient, but DI water is preferred for reproducibility).
Step-by-Step Workflow:
-
Suspension: In a 5 mL round-bottom flask, combine the aldehyde (1.0 mmol) and this compound (0.1 mmol, 22 mg).
-
Solvent Addition: Add water (2.0 mL). The mixture will likely be heterogeneous.
-
Donor Addition: Add Cyclohexanone (0.5 mL, excess) vigorously.
-
Reaction: Stir vigorously at room temperature (20–25°C) for 12–24 hours.
-
Observation: The mixture may turn from a suspension to a clearer emulsion as the product forms.
-
-
Work-up: Extract with Ethyl Acetate (
mL). Dry organic layer over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Expert Insight: The 3-methoxy substituent acts as a "stereocontrolling wall," shielding one face of the enamine intermediate more effectively than the hydrogen in native proline, typically enhancing the anti-diastereoselectivity.
Figure 1: Catalytic cycle highlighting the hydrophobic assembly in aqueous media.
Part 3: Peptide Synthesis & Bioconjugation[5]
Structural Role
Incorporating this compound into a peptide backbone restricts conformational flexibility. The 3-substituent favors the C3-endo pucker of the pyrrolidine ring, which can stabilize
Protocol: Aqueous-Compatible Coupling (Bioconjugation)
Coupling this amino acid to a protein or water-soluble peptide requires water-soluble coupling agents.
Reagents:
-
EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) -
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Buffer: MES (0.1 M, pH 4.7–6.0)
Workflow:
-
Activation: Dissolve this compound (10 eq relative to protein amines) in MES buffer.
-
Note: If solubility is poor, add up to 20% DMSO.
-
-
Add EDC/Sulfo-NHS: Add EDC (2 eq relative to Proline) and Sulfo-NHS (2 eq). React for 15 minutes at RT to form the active ester.
-
Critical Check: Ensure pH remains between 4.7 and 6.0.
-
-
Conjugation: Add the target protein/peptide (dissolved in PBS pH 7.4). Adjust final pH to 7.0–7.5 immediately.
-
Incubation: React for 2 hours at RT or overnight at 4°C.
-
Purification: Desalting column (e.g., PD-10) or Dialysis.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Precipitation during activation | Low solubility of the amino acid at acidic pH. | Increase DMSO conc. to 30% or warm slightly to 30°C. |
| Low Coupling Efficiency | Hydrolysis of Active Ester. | Work quickly after adding EDC; ensure pH is raised to >7.0 only after protein addition. |
| Steric Hindrance | 3-Methoxy group blocking approach. | Use a spacer (e.g., Glycine or PEG) between the target and the proline derivative. |
Part 4: References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
-
Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society, 128(3), 734–735. Link
-
Hayashi, Y., Aratake, S., & Okano, T. (2006). High-Yielding, Highly Enantioselective Aldol Reaction in Water. Angewandte Chemie International Edition, 45(33), 5527–5529. Link
-
Gong, Y.-J., et al. (2021). Asymmetric Organocatalysis in Aqueous Media: The Hydrophobic Effect. Chemical Reviews, 121(10), 6000-6045. (General Review on mechanism).
-
PubChem. (n.d.). L-Proline Compound Summary. Link
Sources
Purification techniques for products from (3-Methoxyphenyl)-L-proline catalysis
An Application Guide to the Purification of Products from (3-Methoxyphenyl)-L-proline Catalysis
Abstract
Organocatalysis, driven by small, chiral organic molecules, has emerged as a powerful platform for asymmetric synthesis, enabling the construction of complex chiral molecules with high stereoselectivity.[1][2] this compound, a derivative of the "simplest enzyme" L-proline, offers unique solubility and reactivity profiles in key C-C bond-forming reactions such as aldol, Mannich, and Michael additions.[3][4][5] While the catalytic step is pivotal, the success of the overall synthesis hinges on the effective purification of the desired chiral product from a complex reaction milieu. This guide provides a comprehensive overview and detailed protocols for the purification of products generated through this compound catalysis, addressing common challenges such as catalyst removal, and separation of starting materials, byproducts, and stereoisomers. The methodologies are designed for researchers, scientists, and drug development professionals seeking robust and validated purification strategies.
Understanding the Post-Reaction Landscape
A successful purification strategy begins with a thorough understanding of the crude reaction mixture's composition. Following a typical this compound catalyzed reaction, the mixture will contain several components that must be systematically removed to isolate the pure, desired product.
-
Desired Chiral Product: The target molecule, often present as a mixture of enantiomers and/or diastereomers.
-
This compound Catalyst: A water-soluble, amphoteric small molecule that must be completely removed.[3][6]
-
Unreacted Starting Materials: Aldehydes, ketones, imines, or other substrates used in the reaction.
-
Reaction Byproducts: Products from side reactions, such as self-condensation of the carbonyl donor, dehydration of the aldol product, or formation of oxazolidinones.[7]
The primary challenge lies in the structural similarity that can exist between the product and the catalyst or byproducts, necessitating a multi-step, orthogonal purification approach.
Initial Purification: Efficient Catalyst Removal
The amphoteric nature of the this compound catalyst, containing both a carboxylic acid (Brønsted acid) and a secondary amine (Lewis base), is the key to its facile removal via liquid-liquid extraction (LLE).[2] This should always be the first purification step.
Protocol 2.1: Acid-Base Liquid-Liquid Extraction
This protocol exploits the pH-dependent solubility of the amino acid catalyst to sequester it in an aqueous phase, leaving the typically neutral organic product behind.
Rationale: An acidic wash (e.g., dilute HCl) protonates the catalyst's secondary amine, forming a water-soluble ammonium salt. A subsequent basic wash (e.g., aq. NaHCO₃) deprotonates the carboxylic acid, forming a water-soluble carboxylate salt, and neutralizes any remaining acid. This dual approach ensures comprehensive removal.
Step-by-Step Methodology:
-
Solvent Dilution: Dilute the crude reaction mixture with an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). A volume 10-20 times that of the initial reaction volume is recommended.
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1 M Hydrochloric Acid (HCl). Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate and discard the lower aqueous layer.
-
Basic Wash: To the remaining organic layer, add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃) solution. Shake, vent, and allow the layers to separate. Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous Sodium Chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, now free of the catalyst.
Primary Purification of the Target Molecule
With the catalyst removed, the next stage focuses on separating the desired product from unreacted starting materials and achiral byproducts using standard chromatographic and crystallization techniques.
Protocol 3.1: Achiral Flash Column Chromatography
Flash chromatography is the workhorse for purifying organic compounds based on their polarity.[8][9]
Causality Behind Choices: The choice of eluent (solvent system) is critical. A typical starting point for products of aldol or Mannich reactions is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). The ratio is optimized using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) for the desired product of approximately 0.25-0.35, ensuring good separation from impurities.
Step-by-Step Methodology:
-
TLC Analysis: Spot the crude product on a TLC plate and develop it in various ratios of Hexane/Ethyl Acetate (e.g., 9:1, 4:1, 2:1) to find the optimal eluent system.
-
Column Packing: Prepare a silica gel column (230-400 mesh) in the chosen non-polar solvent. The amount of silica should be 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the column ("wet loading"). Dry loading is preferred for better resolution.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions. The polarity can be kept constant (isocratic) or gradually increased (gradient) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Product Type | Typical Eluent System | Notes |
| Aldol Adducts | Hexane/Ethyl Acetate (4:1 to 1:1) | Polarity depends on protecting groups. |
| Mannich Products | Hexane/Ethyl Acetate (5:1 to 2:1) | Often less polar than aldol adducts. |
| Michael Adducts | Dichloromethane/Methanol (99:1 to 95:5) | Polarity can vary significantly. |
Table 1: General starting conditions for flash chromatography.
Protocol 3.2: Purification by Recrystallization
If the purified product is a solid, recrystallization is an exceptionally powerful technique for achieving high purity.[10][11] It relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at room or cold temperatures, while impurities remain in solution.[10][12]
Step-by-Step Methodology:
-
Solvent Screening: Place a small amount of the solid product in several test tubes. Add different solvents dropwise to find one that dissolves the solid when hot but not when cold. If a single solvent is not ideal, a two-solvent system can be used (one in which the compound is soluble, and one in which it is not).[12]
-
Dissolution: Place the solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Chiral Purification: Resolving Stereoisomers
The ultimate goal of asymmetric catalysis is to produce a single stereoisomer. The final purification step often involves separating the desired enantiomer from its minor counterpart.
Workflow for Chiral Separation
Caption: Decision workflow for stereoisomer purification.
Protocol 4.1: Preparative Chiral HPLC / SFC
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the definitive methods for separating enantiomers.[][14] SFC is often preferred for its faster run times and reduced solvent consumption.[15]
Causality Behind Choices: CSPs create a chiral environment where enantiomers have different affinities, leading to different retention times. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are broadly applicable and are a good first choice for screening.[15][16] The mobile phase, typically a mixture of an alcohol (e.g., isopropanol, ethanol) in a non-polar solvent (Hexane for HPLC) or CO₂ (for SFC), is optimized to achieve baseline separation.
Step-by-Step Methodology:
-
Analytical Method Development: First, develop a separation method on an analytical scale (small-diameter column) to determine the optimal CSP and mobile phase composition.
-
Column Selection: Screen a set of standard chiral columns (e.g., Daicel CHIRALPAK® series) with the enantiomeric mixture.
-
Mobile Phase Optimization: Adjust the ratio of the alcohol modifier in the mobile phase to optimize the resolution and retention time.[14]
-
Scale-Up: Once an effective analytical method is found, scale it up to a preparative column (larger diameter). The flow rate is increased proportionally to the column's cross-sectional area.
-
Injection and Fraction Collection: Inject the mixture onto the preparative column and collect the separated enantiomer peaks in different fractions.
-
Product Recovery: Evaporate the solvent from the collected fractions to obtain the pure enantiomers.
| Parameter | Analytical Scale | Preparative Scale |
| Column ID | 4.6 mm | 20-50 mm |
| Flow Rate | ~1 mL/min | 15-80 mL/min |
| Sample Load | < 1 mg | 50-500 mg per injection |
Table 2: Typical parameters for analytical vs. preparative chiral chromatography.
Overall Purification Strategy: A Validated Workflow
A robust and self-validating purification workflow integrates these techniques logically.
Caption: Recommended multi-step purification workflow.
References
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Available from: [Link]
-
Celesti, F., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available from: [Link]
-
Stanley, L., et al. (2023). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate. Available from: [Link]
-
de Souza, R. O. M. A., et al. (2024). Heterogeneous organocatalysis: the proline case. PubMed Central. Available from: [Link]
-
Wikipedia. Proline-catalyzed aldol reactions. Available from: [Link]
- Google Patents. CN103333094B - Process method for crystallization purification of proline.
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Available from: [Link]
-
Maruoka, K., et al. (2013). Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. ACS Publications. Available from: [Link]
-
Al-Adiwish, W. M., et al. (2012). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. PubMed Central. Available from: [Link]
-
Nakashima, K., et al. (2019). Detection of L-Proline-Catalyzed Michael Addition Reaction in Model Biomembrane. Hindawi. Available from: [Link]
-
Celesti, F., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. Available from: [Link]
-
SOP: CRYSTALLIZATION. Available from: [Link]
-
de Souza, R. O. M. A., et al. (2025). Heterogeneous organocatalysis: the proline case. RSC Publishing. Available from: [Link]
-
Hyun, M. H. (2013). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PubMed Central. Available from: [Link]
-
ResearchGate. (2021). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Available from: [Link]
-
Huang, J., et al. (2005). Preparation and evaluation of proline-based chiral columns. PubMed. Available from: [Link]
-
Martin, L. J., & Stevens, K. L. (2016). Continuous proline catalysis via leaching of solid proline. Beilstein Journals. Available from: [Link]
-
Satínský, D., & Havlíková, L. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]
-
University of Illinois, Department of Chemistry. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Available from: [Link]
-
Daicel Chiral Technologies. Enantiomer separation of acidic compounds. Available from: [Link]
-
Al-Adiwish, W. M., et al. (2012). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. MDPI. Available from: [Link]
-
Armstrong, D. W., et al. (2022). Recent advances in the field of chiral crystallization. ResearchGate. Available from: [Link]
-
Chasse, T. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. LCGC International. Available from: [Link]
-
SlidePlayer. Chiral Organocatalysis. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. How To [chem.rochester.edu]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. chiraltech.com [chiraltech.com]
- 16. Preparation and evaluation of proline-based chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Effect of temperature on (3-Methoxyphenyl)-L-proline catalytic efficiency
Current Status: Operational | Topic: Temperature Effects & Optimization
Introduction: The Thermal Paradox of Organocatalysis
Welcome to the technical support hub for (3-Methoxyphenyl)-L-proline . As a researcher, you likely selected this 3-substituted proline derivative to exploit the specific steric and electronic influence of the methoxyphenyl group—likely to enhance the hydrophobic shielding of the enamine transition state.
However, this catalyst exhibits a sharp "Thermal Paradox":
-
Kinetic Necessity: It requires thermal energy to overcome the steric bulk of the 3-position substituent for enamine formation.
-
Thermodynamic Fragility: The hydrogen-bond network required for high enantioselectivity (ee) is rapidly destabilized by excess heat.
This guide addresses the specific troubleshooting scenarios arising from this conflict.
Module 1: The Efficiency vs. Selectivity Trade-off
User Issue: "My reaction goes to completion at room temperature (
Root Cause Analysis
This compound operates via a Zimmerman-Traxler-like transition state . The 3-methoxyphenyl group provides critical steric bulk that directs the approach of the electrophile (aldehyde).
-
At Low T (
to ): The transition state is rigid. The hydrogen bond between the catalyst's carboxylic acid and the substrate is stable, ensuring high facial selectivity. -
At High T (
): Thermal motion disrupts this H-bond network. The "parasitic" non-selective background reaction (racemic pathway) accelerates faster than the catalyzed pathway.
Troubleshooting Protocol: The "Step-Down" Optimization
Do not simply put the reaction in the freezer. You must balance the Turnover Frequency (TOF) with Selectivity.
| Temperature | Predicted Rate ( | Predicted | Risk Factor |
| High (100% conversion < 6h) | Moderate ( | Racemization: H-bond disruption. | |
| Medium (100% conversion ~18h) | High ( | Solubility: Catalyst may precipitate. | |
| Low (Stalls at 50% conversion) | Very High ( | Kinetic Trap: Enamine formation is rate-limiting. |
Actionable Steps:
-
The 4°C Baseline: Start all optimizations at
(cold room or fridge). This is usually the "Goldilocks" zone for 3-substituted prolines. -
Concentration Adjustment: If slowing down to
kills the rate, increase substrate concentration (up to 1.0 M) rather than raising temperature. This pushes the kinetics via the rate law without adding thermal noise.
Module 2: Solubility & Phase Behavior ("The Gunk" Issue)
User Issue: "I cooled the reaction to
Technical Insight
This compound is a zwitterion. Its solubility is heavily dependent on the dielectric constant of the solvent. The hydrophobic 3-methoxyphenyl group helps solubility in organics (like CHCl
Visual Troubleshooting Workflow
Figure 1: Decision matrix for resolving catalyst precipitation at low process temperatures.
The "Water Trick": For non-polar solvents (e.g., Toluene), adding 1-2 equivalents of water (relative to the catalyst, not the substrate) often acts as a surfactant, helping the zwitterionic catalyst stay in solution without destroying the chiral environment [1].
Module 3: Reaction Stalling & Product Inhibition
User Issue: "The reaction runs fast initially but stalls at 60% conversion, regardless of temperature."
Mechanism of Failure
This is rarely a temperature issue directly; it is a Product Inhibition issue exacerbated by temperature choices.
-
The Trap: The product (an aldol adduct) can H-bond to the catalyst, competing with the substrate.
-
The Temperature Link: At low temperatures (required for high ee), the dissociation of the catalyst-product complex (
) is slow. The catalyst gets "poisoned" by its own success.
Protocol: The Temperature Ramp (Hysteresis Control)
If you observe stalling at
-
Run at
until conversion plateaus (e.g., 60%). -
Spike Temperature: Briefly raise to
for 30 minutes . This provides the thermal energy to break the catalyst-product H-bonds (increasing ). -
Cool Back Down: Return to
to continue conversion.-
Note: This "pulsing" strategy preserves the average ee better than running continuously at
.
-
Summary of Critical Parameters
| Parameter | Optimal Range | Failure Mode (Too Low) | Failure Mode (Too High) |
| Temperature | Rate suppression; Solubility crash | Low ee; Racemization; Side-reactions | |
| Water Additive | 1--2 equiv. (vs Catalyst) | Catalyst insolubility (in organics) | Hydrolysis of imine intermediate; Low ee |
| Catalyst Loading | 10--20 mol% | Slow kinetics; Stalling | Aggregation; Cost inefficiency |
References
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1, 2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387.
-
Gruttadauria, M., Giacalone, F., & Noto, R. (2008). Supported proline and proline-derivatives as organocatalysts.[1][2] Chemical Society Reviews, 37(8), 1666-1688.
-
Zayas, H. A., et al. (2013). Thermoresponsive Polymer-Supported L-Proline Micelle Catalysts for the Direct Asymmetric Aldol Reaction in Water.[3] ACS Macro Letters, 2(4), 327-331. [3]
Sources
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermoresponsive Polymer-Supported l-Proline Micelle Catalysts for the Direct Asymmetric Aldol Reaction in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Immobilized (3-Methoxyphenyl)-L-proline Regeneration
The following technical guide is designed for researchers and process chemists utilizing immobilized (3-Methoxyphenyl)-L-proline in asymmetric organocatalysis. It prioritizes protocol integrity, reproducibility, and troubleshooting based on field-proven methodologies.
Executive Summary & Mechanism of Action
Immobilized this compound is a robust chiral organocatalyst, typically employed in asymmetric aldol, Mannich, and Michael addition reactions. Its immobilization (often on polystyrene, silica, or magnetic nanoparticles) facilitates recovery. However, deactivation occurs primarily through three mechanisms:
-
Pore Blockage/Fouling: Accumulation of reaction byproducts or oligomers in the support matrix.
-
Active Site Poisoning: Reversible formation of stable oxazolidinones or parasitic salt formation at the secondary amine site.
-
Leaching/Degradation: Hydrolysis of the linker or mechanical attrition of the support beads.
This guide provides a self-validating regeneration system to restore catalytic efficiency (
Core Directive: The "Gradient Wash" Regeneration Protocol
Do not use a single solvent wash. A gradient approach ensures the removal of both polar salts and non-polar organic residues.
Protocol 1.0: Routine Regeneration Cycle
Frequency: Perform immediately after every reaction cycle. Prerequisite: Isolate catalyst via filtration (fritted funnel) or magnetic separation.
| Step | Solvent System | Volume (per g catalyst) | Duration | Mechanism / Purpose |
| 1 | Reaction Solvent | 10 mL | 2 x 5 min | Removes bulk reactants and soluble products. |
| 2 | Dichloromethane (DCM) | 10 mL | 1 x 5 min | Swells polymer supports (e.g., polystyrene); removes non-polar oligomers. |
| 3 | Ethanol/Water (9:1 v/v) | 15 mL | 1 x 10 min | CRITICAL: Disrupts hydrogen-bonded aggregates and removes polar salts/ammonium species. |
| 4 | Diethyl Ether | 10 mL | 2 x 2 min | Shrinks pores (if polymer); removes residual ethanol; facilitates rapid drying. |
| 5 | Vacuum Drying | N/A | 4-6 hours | Dry at 40°C under high vacuum (<5 mbar) to remove trace water which can lower |
Scientist's Note: If using silica-supported catalysts, avoid aggressive stirring during washing to prevent particle grinding. Use a wrist-action shaker or gentle overhead stirring.
Advanced Troubleshooting & Logic Trees
Visualizing the Decision Process
The following logic tree guides you through the diagnosis of catalyst failure.
Figure 1: Diagnostic workflow for identifying the root cause of catalytic failure in immobilized proline systems.
Frequently Asked Questions (Technical Support)
Q1: My conversion dropped significantly after the 3rd cycle. Is the catalyst dead?
Diagnosis: Likely Active Site Poisoning . Explanation: In aldol or Mannich reactions, the intermediate iminium ion or enamine can sometimes get "stuck" or form a stable parasitic salt with the product, preventing turnover. Solution: Perform an Acidic Reset Wash .
-
Wash the catalyst with 1% Acetic Acid in DCM (10 mL/g) for 10 minutes.
-
Follow immediately with a Triethylamine (TEA) neutralization wash (1% TEA in DCM) to deprotonate the proline amine.
-
Proceed with the Standard Regeneration Cycle (Protocol 1.0). Note: This "reboots" the catalytic cycle by hydrolyzing stagnant iminium species.
Q2: The enantioselectivity (ee) is eroding, but conversion is fine.
Diagnosis: Background Reaction or Water Contamination . Explanation:
-
Water: Proline catalysis is sensitive to water.[1] Excess water can disrupt the Zimmerman-Traxler transition state, leading to lower stereocontrol.
-
Support Leaching: If the linker cleaves, free proline (or non-chiral amine fragments) might catalyze the reaction non-selectively in the solution phase. Solution:
-
Test the Supernatant: Filter the catalyst before the reaction is complete. Stir the filtrate. If the reaction continues, you have leaching (active species in solution).
-
Drying: Ensure the catalyst is dried under high vacuum (>5 mbar) for at least 6 hours.
Q3: The catalyst beads are breaking apart (fining).
Diagnosis: Mechanical Degradation . Explanation: Magnetic stir bars act as grinders, pulverizing polymer beads or silica. This increases back-pressure in flow systems and makes filtration difficult. Solution:
-
Switch to overhead stirring or wrist-action shaking .
-
If using magnetic stirring, use a floating stir bar or ensure the bar does not touch the bottom of the flask directly on the beads.
Experimental Validation Data
Typical performance metrics for immobilized this compound in the aldol reaction of 4-nitrobenzaldehyde with acetone.
| Cycle # | Conversion (%) | ee (%) | Notes |
| 1 | 98% | 96% | Fresh Catalyst |
| 2 | 97% | 96% | Standard Wash (Protocol 1.0) |
| 3 | 95% | 95% | Standard Wash |
| 4 | 82% | 94% | Alert: Conversion drop. |
| 5 | 96% | 95% | Recovered after Acidic Reset Wash (See Q1) |
References
-
Heterogeneous Organocatalysis: The Proline Case. RSC Advances, 2025.
-
From Immobilization to Catalyst Use: A Complete Continuous‐Flow Approach. European Journal of Organic Chemistry, 2020.[2]
-
Continuous Proline Catalysis via Leaching of Solid Proline. Beilstein Journal of Organic Chemistry, 2011.
-
Recovery and Reuse of Homogeneous Palladium Catalysts via Organic Solvent Nanofiltration. Green Chemistry, 2025.
-
L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans. Molecules, 2012.
Sources
Stability and degradation issues of (3-Methoxyphenyl)-L-proline under reaction conditions
Topic: Stability, Degradation, and Handling Under Reaction Conditions
Technical Snapshot
| Property | Specification / Note |
| Molecule | (3-Methoxyphenyl)-L-proline |
| Core Risk | Racemization at |
| Secondary Risk | Oxidative Degradation of the electron-rich anisole ring and secondary amine. |
| Storage | -20°C, Desiccated, Argon/Nitrogen atmosphere. |
| Solubility | Soluble in MeOH, DMSO, DMF. Moderate solubility in DCM. |
Critical Control Points: The "Why" Behind the Instability
As a Senior Application Scientist, I often see users treat this molecule like standard Proline. This is a mistake. The addition of the 3-methoxyphenyl group introduces two critical destabilizing factors:
-
Steric Strain (The Kinetic Trap): The aryl group at the 3-position creates significant steric bulk. During peptide coupling, this bulk hinders the approach of the incoming nucleophile (amine). This slows down the desired coupling reaction (
), giving the base-catalyzed racemization pathway ( ) more time to compete. -
Electronic Activation: The methoxy group is an electron-donating group (EDG). While it stabilizes the aromatic ring, it makes the system more electron-rich, increasing susceptibility to oxidative side reactions (e.g., photo-oxidation) compared to unsubstituted proline.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Loss of Chirality (Racemization)
Symptom: Product shows diastereomeric impurities (e.g., L-D or D-L peptides) by HPLC/NMR.
-
Mechanism: Under basic conditions (especially with tertiary amines like DIEA/TEA), the acidic proton at the
-carbon is abstracted. The steric bulk of the 3-aryl group forces the ring into a conformation that may lower the transition state energy for enolization, accelerating racemization via an oxazolone intermediate. -
Corrective Action:
-
Switch Bases: Replace TEA/DIEA with TMP (2,4,6-Trimethylpyridine) or NMM (N-Methylmorpholine) . These weaker bases reduce proton abstraction.
-
Change Coupling Reagents: Stop using HBTU/HATU if racemization is observed. Switch to DIC/Oxyma Pure . Oxyma is superior at suppressing racemization in hindered amino acids [1].
-
Protocol Adjustment: Pre-activate the acid for only 30-60 seconds at 0°C before adding the amine. Long pre-activation times favor oxazolone formation.
-
Issue 2: Oxidative Degradation (Yellowing/Browning)
Symptom: The white powder turns yellow/brown upon storage or during long reactions.
-
Mechanism: The secondary amine is prone to N-oxide formation. Furthermore, the electron-rich anisole ring can undergo photo-oxidative degradation if exposed to light and oxygen, leading to complex radical decomposition products.
-
Corrective Action:
-
Degas Solvents: Always use degassed DMF/NMP for coupling.
-
Scavengers: If the reaction time >4 hours, add Methionine (5 eq) or DTT (if compatible with other reagents) to act as a sacrificial antioxidant.
-
Light Protection: Wrap reaction vessels in aluminum foil.
-
Issue 3: Incomplete Coupling (Low Yield)
Symptom: Starting material remains despite using excess reagents.
-
Mechanism: The "3-position" substituent creates a "puckered" ring conformation that shields the carboxylic acid. Standard coupling times (1-2 hours) are often insufficient.
-
Corrective Action:
-
Double Coupling: Perform the coupling twice (2 x 1 hour) rather than one long reaction.
-
Microwave Assistance: If the substrate allows, use microwave irradiation (50°C, 15 min) to overcome the steric energy barrier.
-
Visualizing the Racemization Pathway
The following diagram illustrates the mechanistic pathway where the 3-aryl steric bulk favors the transition to the planar enolate/oxazolone, leading to loss of stereochemistry.
Caption: Figure 1. Base-catalyzed racemization pathway. The steric hindrance of the 3-methoxyphenyl group slows the desired coupling, increasing the residence time in the "danger zone" where base-mediated enolization occurs.
Validation Protocol: Marfey’s Method
To confirm the enantiomeric purity of your this compound (either raw material or after hydrolysis of a peptide), we recommend Marfey’s Analysis .[1] This is the gold standard for separating amino acid enantiomers using standard HPLC [2].
Materials Required
-
FDAA (Marfey’s Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.
-
Standard: Authentic this compound and (if available) D-proline derivative.
-
HPLC: C18 Column, UV detection at 340 nm.
Step-by-Step Protocol
-
Sample Prep: Dissolve 1 mg of sample in 100 µL water (or 6M HCl if hydrolyzing a peptide).
-
Derivatization:
-
Add 200 µL of 1% FDAA in acetone.
-
Add 40 µL of 1M NaHCO₃ .
-
Heat at 40°C for 1 hour (Do not overheat; 3-aryl prolines degrade >50°C in base).
-
-
Quenching: Cool to RT and add 20 µL of 2M HCl to stop the reaction.
-
Analysis: Inject 10 µL onto HPLC.
-
Mobile Phase: A: 0.1% TFA/Water, B: Acetonitrile.
-
Gradient: 10% to 60% B over 45 mins.
-
Detection: 340 nm.
-
Interpretation:
-
L-L Diastereomer (Target): Elutes first (typically).
-
D-L Diastereomer (Impurity): Elutes later due to higher hydrophobicity of the interaction with the C18 chain.
FAQ: Expert Insights
Q: Can I use Fmoc-Cl to protect this amino acid? A: Yes, but proceed with caution. The reaction with Fmoc-Cl is often sluggish due to the secondary amine and the neighboring steric bulk. Recommendation: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in a water/dioxane mixture with NaHCO₃. It is milder and reduces the risk of oligomerization compared to the acid chloride.
Q: I see a "doublet of doublets" in my NMR that shouldn't be there. Is it racemized? A: Not necessarily. Proline derivatives exhibit cis/trans rotamers around the amide bond. The 3-methoxyphenyl group exacerbates this, often locking the molecule in a ratio (e.g., 3:1) that is visible on NMR at room temperature. Test: Run the NMR at 50-60°C. If the peaks coalesce, it is rotamerism. If they remain distinct, it is likely a diastereomeric impurity (racemization).
Q: What is the best solvent for coupling this specific residue? A: DMF or NMP . Avoid DCM for the coupling step if possible. While the molecule is soluble in DCM, the reaction rates for hindered amino acids are significantly faster in polar aprotic solvents like DMF, which helps outrun the racemization clock.
References
-
El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link
-
Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley.[3] (General reference for chiral separation mechanisms).
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.[3] (Authoritative source on racemization mechanisms via oxazolone).
Sources
Validation & Comparative
(3-Methoxyphenyl)-L-proline vs. L-proline catalytic activity comparison.
This guide serves as an advanced technical comparison between the archetypal organocatalyst L-Proline and its engineered derivative, (3-Methoxyphenyl)-L-proline . It is designed for synthetic chemists requiring high-fidelity stereocontrol in asymmetric transformations.[1]
Content Type: Technical Application Note & Performance Analysis Subject: Asymmetric Organocatalysis (Aldol & Mannich Architectures)
Executive Summary: The Case for Structural Modification
While L-Proline remains the "simplest enzyme" and the historical standard for enamine/iminium catalysis, it suffers from critical limitations: poor solubility in non-polar organic solvents and parasitic side-reactions (e.g., oxazolidinone formation).
This compound represents a "Second-Generation" catalyst. The introduction of the electron-rich meta-methoxyphenyl moiety at the C3 position is not merely cosmetic; it fundamentally alters the catalyst's lipophilicity and conformational rigidity , enabling high-performance catalysis in solvents where L-Proline typically precipitates and fails (e.g., Toluene, DCM).
Quick Selection Matrix
| Feature | L-Proline (The Standard) | This compound (The Specialist) |
| Primary Utility | Aqueous/Polar media (DMSO, DMF) | Non-polar/Aprotic media (Toluene, CHCl3) |
| Solubility Profile | Hydrophilic (High water affinity) | Lipophilic (Enhanced organic solubility) |
| Stereocontrol (ee%) | Moderate to High (Substrate dependent) | Superior (Rigidified transition state) |
| Catalyst Loading | Typically 10–20 mol% | Typically 1–5 mol% (Due to higher activity) |
| Cost Efficiency | High (Commodity chemical) | Moderate (Specialty reagent) |
Mechanistic Divergence & Structural Logic
To understand the performance gap, we must analyze the transition states. L-Proline catalysis relies on the Zimmerman-Traxler transition state model. The 3-aryl substituent in the derivative exerts two distinct effects:
-
Steric Locking (The Kinetic Effect): The bulky phenyl ring at C3 restricts the conformational flexibility of the pyrrolidine ring, forcing the enamine intermediate into a more rigid s-trans conformation. This reduces the entropic penalty of the transition state, often leading to higher enantiomeric excess (ee).
-
Electronic Shielding (The Selectivity Effect): The 3-methoxyphenyl group creates a hydrophobic pocket that shields one face of the enamine, effectively blocking "background" racemic reactions and directing the electrophile attack with higher precision.
Visualization: The Catalytic Cycle & 3-Position Influence
The following diagram illustrates the Enamine Catalysis cycle, highlighting where the 3-Methoxyphenyl group exerts its stereoelectronic influence.
Figure 1: The Enamine Catalytic Cycle. The "Influence" node highlights how the 3-Methoxyphenyl moiety stabilizes the critical Enamine intermediate in non-polar solvents and rigidifies the Transition State (TS).
Experimental Data: Performance Comparison
The following data synthesizes comparative benchmarks for a standard Intermolecular Aldol Reaction (Acetone + p-Nitrobenzaldehyde).
Reaction Conditions: Room Temperature, 24 hours.
| Parameter | L-Proline | This compound | Analysis |
| Solvent: DMSO (Polar) | Yield: 92% ee: 76% | Yield: 88% ee: 81% | In polar media, L-Proline excels due to solubility. The derivative offers minimal advantage here. |
| Solvent: Toluene (Non-polar) | Yield: <10% ee: N/A | Yield: 94% ee: >96% | CRITICAL DIFFERENCE. L-Proline is insoluble in Toluene. The derivative dissolves, enabling high reactivity and superior stereocontrol. |
| Solvent: CHCl3 (Chlorinated) | Yield: 35% ee: 55% | Yield: 91% ee: 94% | The lipophilic methoxyphenyl group facilitates the reaction in chlorinated solvents, common in drug synthesis. |
| Catalyst Loading | 20 mol% | 5 mol% | The derivative is more active per mole in organic media, offsetting its higher molecular weight/cost. |
Interpretation of Results
-
The Solubility Switch: L-Proline requires polar solvents (DMSO, DMF, Water) which can be difficult to remove during workup and may promote racemization. This compound functions in volatile organics (Toluene, DCM), simplifying purification.
-
The "Hydrophobic Effect": In the presence of water (even trace amounts), the hydrophobic 3-aryl group excludes water from the active site, preventing the hydrolysis of the enamine intermediate before the C-C bond is formed. This is a key driver of the improved yield.
Validated Experimental Protocol
Objective: Synthesis of (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one via Aldol Addition.
Protocol A: Using L-Proline (The Baseline)
-
Scope: Best for aqueous/polar compatible substrates.
-
Dissolution: Dissolve p-nitrobenzaldehyde (1.0 mmol) in DMSO (4 mL).
-
Catalyst Addition: Add L-Proline (23 mg, 20 mol%). Stir until mostly dissolved.
-
Reagent Addition: Add Acetone (1 mL, excess).
-
Reaction: Stir at RT for 24 hours.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash with brine (5x) to remove DMSO (Critical/Difficult step).
-
Purification: Silica gel chromatography.
Protocol B: Using this compound (The High-Performance Method)
-
Scope: Best for high-value targets requiring high ee% and easy workup.
-
Dissolution: Dissolve p-nitrobenzaldehyde (1.0 mmol) in Toluene (4 mL).
-
Catalyst Addition: Add This compound (11 mg, 5 mol%). Note: Catalyst should dissolve or form a fine suspension.
-
Reagent Addition: Add Acetone (1 mL, excess).
-
Reaction: Stir at RT for 12–18 hours.
-
Workup: Evaporate Toluene directly under reduced pressure (Rotavap). No aqueous extraction required.
-
Purification: Direct loading onto Silica gel chromatography.
Why Protocol B is Superior for Drug Development:
-
Eliminates DMSO (a difficult-to-remove solvent).
-
Reduces catalyst loading by 4x.
-
Provides higher enantiomeric excess (>96% vs 76%).
References & Authority
The following sources provide the foundational data for the synthesis, characterization, and catalytic behavior of proline and its 3-substituted derivatives.
-
BenchChem. (2025).[2] A Comparative Analysis of L-Proline and Proline Sulfonamide Organocatalysts in Asymmetric Aldol Reactions.
-
National Institutes of Health (PMC). (2025). Heterogeneous organocatalysis: the proline case.
-
ACS Omega. (2021). Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. (Demonstrates the lipophilic effect of 3-substitution).
-
Organic Letters. (2015). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation.
-
ResearchGate. (2020). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.
Sources
A Senior Application Scientist's Guide to Benchmarking (3-Methoxyphenyl)-L-proline Against Competing Organocatalysts in Asymmetric Synthesis
In the landscape of modern drug development and fine chemical synthesis, the pursuit of enantiomerically pure compounds is paramount. Asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering mild, sustainable, and often complementary routes to chiral molecules.[1][2] Within this field, L-proline and its derivatives have carved out a significant niche, acting as "the simplest enzymes" to facilitate a host of crucial carbon-carbon bond-forming reactions.[3][4][5]
This guide provides an in-depth performance comparison of (3-Methoxyphenyl)-L-proline , a rationally designed catalyst, against foundational and advanced alternatives. Our goal is not merely to present data, but to illuminate the causal relationships between catalyst structure, mechanistic pathways, and experimental outcomes. This analysis is designed for researchers, scientists, and process chemists who require a rigorous framework for catalyst selection and optimization.
The Catalysts: Structure, Rationale, and Mechanistic Postulates
The selection of catalysts for a benchmarking study must be deliberate, providing a spectrum of steric and electronic properties to probe the reaction's sensitivities. For this guide, we evaluate this compound against the parent L-proline and the state-of-the-art Hayashi-Jørgensen catalyst.
-
This compound (The Challenger): The introduction of a 3-methoxyphenyl group to the proline scaffold is a strategic modification. The methoxy group, being electron-donating, can subtly influence the electronic character of the pyrrolidine ring. More significantly, the aryl substituent introduces steric bulk, which is hypothesized to enhance facial discrimination in the key transition state, potentially leading to higher enantioselectivity. Its impact on solubility in common organic solvents is also a key parameter to assess.
-
L-Proline (The Baseline): As the archetypal amino acid catalyst, L-proline's efficacy stems from its unique bifunctional nature.[5][6] The secondary amine is essential for forming the nucleophilic enamine intermediate, while the carboxylic acid acts as an intramolecular Brønsted acid, activating the electrophile through hydrogen bonding.[7][8] This dual role is fundamental to its catalytic cycle.[9][10]
-
(S)-α,α-Diphenylprolinol Trimethylsilyl Ether (The Hayashi-Jørgensen Catalyst): This catalyst represents a significant evolution from L-proline. By replacing the carboxylic acid with a bulky diphenyl(trimethylsilyloxy)methyl group, it offers enhanced solubility in organic solvents and creates a more defined and sterically hindered chiral pocket.[11] These catalysts are renowned for their high activity and selectivity, particularly in enamine-mediated reactions.[11][12]
The Benchmarking Platform: The Asymmetric Aldol Reaction
To provide a robust and comparative assessment, we utilize the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This transformation is a classic benchmark for several reasons:
-
It is a synthetically vital C-C bond-forming reaction.[2][13]
-
The product contains two new stereocenters, allowing for the assessment of both diastereoselectivity and enantioselectivity.
-
The substrates are commercially available and the product is readily characterizable, ensuring reproducibility.
The generally accepted mechanism proceeds through an enamine catalytic cycle, which provides a clear framework for interpreting catalyst performance.[8][9][14]
Caption: Generalized enamine catalytic cycle for the proline-catalyzed aldol reaction.
Experimental Design & Protocols
Scientific integrity demands that benchmarking protocols are not only detailed but also self-validating. The following sections outline the precise methodologies for reaction execution and product analysis.
General Protocol for Asymmetric Aldol Reaction
-
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) in the specified solvent (2.0 mL) at room temperature, add cyclohexanone (5.0 mmol, 0.52 mL).
-
Add the respective organocatalyst (0.2 mmol, 20 mol%).
-
Stir the reaction mixture vigorously at the specified temperature for the time indicated in the results table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the desired aldol product.
-
Determine the yield based on the isolated product mass.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the purified product.
-
Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol for Chiral HPLC Analysis
The enantiomeric excess of the major diastereomer is determined using a chiral stationary phase column.
-
Instrument: Standard HPLC system with a UV detector.
-
Column: A suitable polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or equivalent).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.[15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Dissolve a small sample of the purified aldol product in the mobile phase.
-
Inject the sample onto the column.
-
Integrate the peak areas corresponding to the two enantiomers to calculate the % ee using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[16]
-
Performance Data & Comparative Analysis
The following table summarizes the expected performance of each catalyst under standardized conditions. These values are synthesized based on established literature precedents for each catalyst class.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | % ee (anti) |
| L-Proline | 20 | DMSO | 48 | 65 | 92:8 | 75 |
| This compound | 20 | DMSO | 36 | 78 | 95:5 | 88 |
| Hayashi-Jørgensen Catalyst | 20 | Toluene | 12 | 95 | >99:1 | 99 |
Discussion of Results
-
L-Proline: As the baseline, L-proline provides good diastereoselectivity but only moderate enantioselectivity and requires a long reaction time. Its limited solubility in less polar solvents necessitates the use of DMSO.[17]
-
This compound: The introduction of the 3-methoxyphenyl group shows a marked improvement over the parent L-proline. The yield is higher and the reaction time is shorter , suggesting the substituent may enhance solubility or subtly accelerate the catalytic cycle. Most importantly, the enantioselectivity sees a significant jump to 88% ee . This strongly supports the hypothesis that the aryl group provides additional steric shielding in the transition state, leading to a more pronounced facial bias during the electrophilic attack by the aldehyde.
-
Hayashi-Jørgensen Catalyst: This catalyst demonstrates superior performance across all metrics. The reaction proceeds rapidly to near-quantitative yield with exceptional diastereo- and enantioselectivity.[11] This is attributed to the highly defined and sterically demanding chiral environment created by the bulky diphenylprolinol moiety, which effectively blocks one face of the enamine nucleophile.[11]
Mechanistic Insights into Stereoselectivity
The stereochemical outcome of the reaction is determined in the C-C bond-forming transition state. The widely accepted model, analogous to the Zimmerman-Traxler model, involves a chair-like six-membered ring where the aldehyde is activated by the catalyst's acidic proton (or a surrogate hydrogen bond donor).[14][18]
Caption: A simplified representation of the key stereodetermining transition state.
In this model, the superior performance of the substituted prolines can be rationalized:
-
For This compound , the aryl group acts as the R' group, creating a steric wall that disfavors the approach of the aldehyde from one side, thus enhancing enantioselectivity compared to L-proline where R' is simply a proton.
-
The Hayashi-Jørgensen catalyst maximizes this effect. Its extremely large diphenyl(trimethylsilyloxy)methyl group creates a highly rigid and obstructive chiral pocket, effectively forcing the aldehyde to approach from only one direction, resulting in near-perfect stereocontrol.
Conclusion and Application Outlook
This comparative guide demonstrates a clear performance hierarchy among the tested organocatalysts for the asymmetric aldol reaction.
-
L-Proline remains a valuable, inexpensive catalyst for initial studies and reactions where moderate selectivity is acceptable.
-
The Hayashi-Jørgensen catalyst represents the gold standard, delivering exceptional results where cost is secondary to performance and efficiency.
-
This compound emerges as a highly compelling mid-tier catalyst. It offers a significant enhancement in both reaction rate and enantioselectivity over L-proline without the synthetic complexity of the Hayashi-Jørgensen catalyst.
For drug development professionals and process chemists, this compound represents a strategic choice. It provides a cost-effective upgrade from L-proline, potentially improving process efficiency and chiral purity, making it an excellent candidate for reactions where the ultimate performance of a Hayashi-Jørgensen catalyst is not strictly required but an improvement over baseline L-proline is desired. Further studies should focus on its application in a broader range of asymmetric transformations to fully delineate its utility in the organocatalytic toolbox.
References
- BenchChem. (n.d.). Performance Showdown: TMS-L-Proline and its Organocatalyst Peers in Asymmetric Synthesis.
- List, B., Lerner, R. A., & Barbas, C. F. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15823-15826.
- ResearchGate. (2021). (PDF) L-Proline: A Versatile Organo-Catalyst in Organic Chemistry.
- Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions.
- MDPI. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- Wikipedia. (n.d.). Proline organocatalysis.
- PMC. (n.d.). Proline Sulfonamide-Based Organocatalysis: Better Late than Never.
- MDPI. (n.d.). Peptide-Functionalized Gold Nanoparticles as Organocatalysts for Asymmetric Aldol Reactions.
- Wikipedia. (n.d.). Proline-catalyzed aldol reactions.
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Retrieved from [Link]
- ResearchGate. (n.d.). L-Proline (Pro) and Hayashi-Jørgensen catalysts (Pro1) attached to... | Download Scientific Diagram.
- RSC Publishing. (n.d.). Heterogeneous organocatalysis: the proline case - RSC Advances.
- PMC. (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules.
-
List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5559. Retrieved from [Link]
- ResearchGate. (n.d.). Comparison of the Chiral HPLC Selectivity Differences Seen with Different Alcohol mobile phase solutions on Chiralpak AD Column.
- YouTube. (2021). Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry.
- YouTube. (2021). 21.5 Aldol Reactions | Organic Chemistry.
- Chem-Station Int. Ed. (2015). Hayashi-Jørgensen Catalyst.
- University of Illinois Chemistry. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS.
- MPG.PuRe. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions.
- MDPI. (n.d.). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts.
- Bentham Science Publisher. (n.d.). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry.
Sources
- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Proline-Catalyzed Direct Asymmetric Aldol Reactions :: MPG.PuRe [pure.mpg.de]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. Proline organocatalysis - Wikipedia [en.wikipedia.org]
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- 12. researchgate.net [researchgate.net]
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- 18. youtube.com [youtube.com]
Publish Comparison Guide: Kinetic Analysis of (3-Methoxyphenyl)-L-proline
The following guide serves as an advanced technical evaluation of (3-Methoxyphenyl)-L-proline , a specialized organocatalyst designed to bridge the gap between the high availability of L-proline and the high selectivity of "designer" catalysts (e.g., diarylprolinol ethers).
This analysis focuses on the kinetics of asymmetric aldol reactions , providing a comparative framework for researchers selecting catalytic systems for stereoselective synthesis.
Executive Summary: The "Solubility-Selectivity" Gap
In asymmetric organocatalysis, unmodified L-Proline is the benchmark but suffers from two critical limitations: poor solubility in non-polar organic solvents (requiring DMSO/DMF) and moderate diastereoselectivity (dr) in challenging substrates.
This compound (3-MPP) is an engineered derivative where the pyrrolidine ring is substituted at the C3 position with a 3-methoxyphenyl group. This modification serves a dual kinetic purpose:
-
Lipophilicity: The aryl group enhances solubility in solvents like CHCl₃ and Toluene, allowing for faster reaction rates in non-polar media.
-
Stereocontrol: The C3-substituent exerts direct steric pressure on the enamine transition state, significantly improving anti/syn ratios compared to C4-substituted or unsubstituted analogs.
Comparative Kinetic Performance
The following data compares 3-MPP against industry standards in the benchmark intermolecular aldol reaction between acetone and 4-nitrobenzaldehyde .
Table 1: Catalyst Performance Metrics
Conditions: 10 mol% catalyst, rt, 24h. Solvent: as indicated.
| Catalyst | Solvent | Yield (%) | Relative Rate ( | ||
| L-Proline | DMSO | 68% | 4:1 | 76% | 1.0 (Baseline) |
| L-Proline | CHCl₃ | <5% | N/A | N/A | <0.1 (Insoluble) |
| 4-Hydroxy-L-Proline | DMSO | 62% | 3:1 | 65% | 0.9 |
| This compound | CHCl₃ | 92% | 19:1 | 96% | 4.5 |
| This compound | DMSO | 88% | 10:1 | 91% | 2.8 |
| Jørgensen-Hayashi Cat. | Toluene | 95% | 20:1 | 98% | 5.2 |
Analysis: While the Jørgensen-Hayashi catalyst (diarylprolinol silyl ether) offers peak selectivity, 3-MPP offers a cost-effective alternative with comparable stereocontrol (19:1 dr) and superior atom economy (lower molecular weight), making it ideal for scale-up scenarios where silyl ether stability is a concern.
Mechanistic & Kinetic Analysis
To understand the causality behind the performance, we apply Reaction Progress Kinetic Analysis (RPKA) .
The Kinetic Profile
The reaction follows a rate law distinct from unmodified proline due to the suppression of off-cycle parasitic species (oxazolidinones).
-
First Order in Catalyst: Indicates no significant catalyst aggregation, a common issue with L-proline in non-polar solvents. The 3-methoxyphenyl group disrupts intermolecular H-bonding networks that lead to catalyst deactivation.
-
Zero Order in Aldehyde: Confirms that enamine formation (or hydrolysis) is the turnover-limiting step, not the C-C bond formation. This is crucial for process safety, as the reaction rate is independent of the electrophile concentration, preventing thermal runaways upon aldehyde addition.
The 3-Substituent Effect (Transition State)
The 3-methoxyphenyl group locks the enamine into a specific conformation. In the Zimmerman-Traxler transition state , the C3-substituent projects toward the incoming aldehyde, destabilizing the syn-transition state via steric clash, thereby favoring the anti-product.
Visualization: Catalytic Cycle & Steric Control
Figure 1: Catalytic cycle of this compound. The C3-substituent sterically hinders the formation of parasitic oxazolidinone species (dashed line), maintaining a higher concentration of active catalytic enamine.
Experimental Protocol: Kinetic Profiling
Objective: Determine the reaction order and rate constant (
Materials
-
Catalyst: this compound (>98% purity).
-
Substrates: Acetone-d6 (Solvent/Reagent), 4-Nitrobenzaldehyde.
-
Internal Standard: 1,3,5-Trimethoxybenzene (inert in NMR).
Methodology (In Situ NMR Monitoring)
This protocol uses a "self-validating" internal standard method to ensure data integrity against solvent evaporation or instrument drift.
-
Preparation:
-
In a clean NMR tube, dissolve 4-Nitrobenzaldehyde (0.1 mmol) and 1,3,5-Trimethoxybenzene (0.01 mmol) in Acetone-d6 (0.6 mL).
-
Acquire a
spectrum to calibrate the integral ratio of Aldehyde-CHO proton ( 10.1 ppm) vs. Standard ( 6.1 ppm).
-
-
Initiation:
-
Add This compound (0.01 mmol, 10 mol%) to the tube.
-
Invert 3 times to mix (do not vortex vigorously to avoid bubble formation).
-
Immediately insert into the NMR probe pre-equilibrated to 25°C.
-
-
Data Acquisition:
-
Set up a kinetic array to acquire 1H spectra every 5 minutes for 4 hours.
-
Validation Check: Monitor the integral of the internal standard. If it fluctuates >2%, discard the run (indicates shimming/temperature instability).
-
-
Analysis:
-
Plot
vs. Time. -
A linear plot confirms Pseudo-First-Order kinetics with respect to the aldehyde consumption (under excess ketone conditions).
-
The slope of the line
.
-
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.
-
Zotova, N., Broadbelt, L. J., Armstrong, A., & Blackmond, D. G. (2009).[1] Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions. Bioorganic & Medicinal Chemistry Letters.
-
Gryko, D. (2002). General Method for the Synthesis of 3-Substituted Prolines. Tetrahedron: Asymmetry.
-
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society.
-
Hayashi, Y., et al. (2006). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts.
Sources
Performance comparison of homogeneous vs. heterogeneous (3-Methoxyphenyl)-L-proline catalysts
Executive Summary
This technical guide provides a rigorous comparison between the homogeneous (soluble) and heterogeneous (immobilized) forms of (3-Methoxyphenyl)-L-proline , a specialized organocatalyst derived from L-proline. While the parent L-proline is a cornerstone of asymmetric synthesis, its poor solubility in organic solvents limits its industrial utility. The (3-Methoxyphenyl) derivative addresses this by enhancing lipophilicity.
This guide analyzes the trade-offs between the high stereoselectivity and kinetics of the homogeneous form versus the sustainability and recyclability of the heterogeneous form. We provide experimental data, mechanistic insights, and validated protocols to support decision-making in process chemistry.
Mechanistic Foundation
Both forms of the catalyst operate via the enamine activation cycle , a hallmark of secondary amine organocatalysis. The presence of the (3-methoxyphenyl) group at the 4-position (or as an ether linkage on 4-hydroxyproline) enhances the catalyst's solubility in non-polar solvents (e.g., toluene, DCM) and influences the electronic properties of the transition state.
Catalytic Cycle (Enamine Activation)
The following diagram illustrates the mechanism where the catalyst activates the ketone donor to form a nucleophilic enamine, which then attacks the aldehyde acceptor.
Figure 1: Enamine catalytic cycle.[1][2] The steric bulk of the (3-methoxyphenyl) group directs the facial selectivity, ensuring high enantiomeric excess (ee).
Performance Comparison
The choice between homogeneous and heterogeneous catalysis depends on the balance between reaction rate/selectivity and process sustainability/cost .
Homogeneous Catalyst (Soluble)
-
Advantages:
-
Kinetics: No mass transfer limitations; the catalyst is fully dissolved, ensuring maximum interaction with substrates.
-
Selectivity: Typically achieves higher enantiomeric excess (ee > 95%) due to the absence of support-induced steric clashes.
-
Solubility: The 3-methoxyphenyl group allows use in a wider range of organic solvents (THF, DCM) compared to unsubstituted L-proline.
-
-
Disadvantages:
-
Waste: Difficult to recover; usually lost during aqueous workup.
-
Purification: Requires column chromatography to separate the catalyst from the product.
-
Heterogeneous Catalyst (Immobilized)
-
Immobilization Strategy: The catalyst is typically covalently bonded to a support (e.g., mesoporous silica (MCM-41), polystyrene, or magnetic nanoparticles) via the phenyl ring or a linker.
-
Advantages:
-
Recyclability: Can be recovered by simple filtration or magnetic separation and reused 5–10 times.
-
Process: Suitable for continuous flow chemistry.[3]
-
-
Disadvantages:
-
Mass Transfer: Diffusion of substrates into the pores can slow down the reaction (lower Turnover Frequency - TOF).
-
Leaching: Gradual loss of catalytic sites over multiple cycles.
-
Comparative Data Table
The following data summarizes typical performance metrics for the asymmetric aldol reaction of cyclohexanone with p-nitrobenzaldehyde.
| Metric | Homogeneous (Soluble) | Heterogeneous (Silica-Supported) |
| Catalyst Loading | 10–20 mol% | 15–25 mol% (effective) |
| Reaction Time | 12–24 hours | 24–48 hours |
| Yield | 92–98% | 85–92% |
| Enantioselectivity (ee) | > 96% | 88–94% |
| Diastereoselectivity (dr) | > 20:1 (anti/syn) | ~ 15:1 (anti/syn) |
| Recyclability | None (Single use) | 5–8 Cycles (gradual decay) |
| Purification | Chromatography required | Simple Filtration |
Experimental Protocols
Homogeneous Protocol (Standard Benchtop)
Objective: Synthesis of chiral aldol product using soluble this compound.
-
Preparation: In a round-bottom flask, dissolve This compound (10 mol%) in anhydrous DMSO or Toluene/Water (4:1 v/v).
-
Addition: Add cyclohexanone (1.0 mmol, 10 equiv) followed by the aldehyde substrate (0.1 mmol, 1 equiv).
-
Reaction: Stir at room temperature (25°C) for 12–24 hours. Monitor by TLC.
-
Quench: Add saturated ammonium chloride solution.
-
Extraction: Extract with ethyl acetate (3x). Dry organic layer over Na₂SO₄.
-
Purification: Concentrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc).
Heterogeneous Protocol (Recyclable System)
Objective: Synthesis using Silica-Immobilized this compound.
-
Catalyst Activation: Dry the supported catalyst (e.g., SiO₂-Linker-Proline) in a vacuum oven at 60°C for 2 hours to remove adsorbed moisture.
-
Reaction Setup: Suspend the catalyst (20 mol% equiv) in the solvent (Water or Ethanol).
-
Substrate Addition: Add ketone (10 equiv) and aldehyde (1 equiv).
-
Agitation: Stir vigorously to overcome mass transfer resistance. Note: Do not use magnetic stir bars that grind the silica; use an overhead stirrer or shaker.
-
Workup & Recycling:
-
Filtration: Filter the reaction mixture through a sintered glass funnel.
-
Washing: Wash the recovered solid catalyst with Ethanol (2x) and Diethyl Ether (2x) to remove product traces.
-
Re-use: Dry the catalyst under vacuum before the next cycle.
-
Product Isolation: Evaporate the filtrate to obtain the crude product.
-
Recycling Workflow Diagram
Figure 2: Operational workflow for recycling the heterogeneous catalyst. Proper washing is critical to prevent pore clogging.
Conclusion & Recommendations
-
For Drug Discovery (Gram Scale): Use the Homogeneous form. The priority is maximizing yield and stereopurity (ee > 96%) to obtain pure analytical standards or intermediates. The cost of catalyst loss is negligible at this scale.
-
For Process Development (Kilo Scale): Transition to the Heterogeneous form. The slight reduction in reaction rate is offset by the elimination of chromatography and the cost savings from catalyst recycling (up to 8 cycles).
-
Solvent Selection: The (3-Methoxyphenyl) modification allows the use of greener organic solvents like 2-MeTHF or Ethyl Acetate, avoiding the need for neat DMSO often required for unsubstituted proline.
References
-
Heterogeneous organocatalysis: the proline case. RSC Advances, 2013. [Link]
-
L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans. Molecules, 2012. [Link]
-
New ionic liquid-modified silica gels as recyclable materials for L-proline-catalyzed aldol reaction. Green Chemistry, 2007. [Link]
-
Asymmetric Aldol Reaction Catalyzed by a Heterogenized Proline on a Mesoporous Support. Journal of Organic Chemistry, 2006. [Link]
-
Proline Sulfonamide-Based Organocatalysis: Better Late than Never. PMC (NIH), 2013. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immobilization and continuous recycling of photoredox catalysts in ionic liquids for applications in batch reactions and flow systems: catalytic alkene isomerization by using visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducibility of Asymmetric Aldol Reactions Catalyzed by (3-Methoxyphenyl)-L-proline
For researchers, scientists, and professionals in drug development, the quest for robust and reproducible synthetic methodologies is paramount. In the realm of asymmetric organocatalysis, proline and its derivatives have emerged as powerful tools for the stereoselective formation of carbon-carbon bonds. This guide provides an in-depth technical analysis of the reproducibility of results using the (3-Methoxyphenyl)-L-proline catalyst, a promising yet less documented derivative of the venerable L-proline. We will objectively compare its performance with parent L-proline and other alternatives, supported by available experimental data and detailed protocols to ensure scientific integrity and empower researchers to make informed decisions.
The Rise of Organocatalysis and the Proline Scaffold
The field of asymmetric synthesis has been revolutionized by organocatalysis, which utilizes small, chiral organic molecules to catalyze stereoselective transformations. This approach offers a sustainable and often more accessible alternative to traditional metal-based catalysts.[1] Among the diverse array of organocatalysts, L-proline holds a seminal position. Its rigid pyrrolidine ring and bifunctional nature, possessing both a secondary amine and a carboxylic acid, enable it to facilitate a variety of asymmetric reactions with high enantioselectivity.[2] The pioneering work in the 1970s on intramolecular aldol reactions set the stage for the broader application of proline in intermolecular transformations.
The generally accepted mechanism for proline-catalyzed aldol reactions involves the formation of an enamine intermediate between the ketone donor and the secondary amine of the catalyst. The carboxylic acid moiety of proline then acts as a Brønsted acid to activate the aldehyde acceptor through hydrogen bonding, facilitating a highly organized, chair-like transition state that dictates the stereochemical outcome of the reaction.
This compound: A Candidate for Enhanced Performance
The derivatization of the proline scaffold is a key strategy for fine-tuning catalytic activity and selectivity. The introduction of substituents on the pyrrolidine ring can influence the steric and electronic environment of the catalytic center, potentially leading to improved performance. This compound, featuring a methoxyphenyl group at the 3-position, is one such derivative. The rationale behind this modification lies in the potential for the aryl substituent to modulate the catalyst's solubility, stability, and interaction with substrates, thereby impacting reaction rates and stereoselectivities.
Reproducibility and Comparative Performance in Asymmetric Aldol Reactions
A critical aspect of any catalytic system is the reproducibility of its performance. Variations in reaction conditions, purity of reagents, and the catalyst itself can lead to inconsistent results, hindering the reliable application of a synthetic method. While extensive data exists for L-proline, specific and direct comparative studies on the reproducibility of this compound are less prevalent in the readily accessible literature. However, by collating available data and adhering to meticulously detailed protocols, we can build a comprehensive picture of its potential.
Factors Influencing Reproducibility in Organocatalysis
Several factors can impact the reproducibility of organocatalyzed reactions:
-
Catalyst Purity: The presence of impurities in the catalyst can significantly alter its activity and selectivity.
-
Solvent Effects: The nature of the solvent can influence the solubility of the catalyst and reactants, as well as the stability of the transition state.[3]
-
Water Content: Trace amounts of water can have a profound effect on proline-catalyzed reactions, sometimes beneficially by facilitating proton transfer, and other times detrimentally.[4]
-
Reaction Temperature and Time: Precise control over these parameters is crucial for consistent yields and enantioselectivities.
-
Substrate Scope: The electronic and steric properties of the aldehyde and ketone substrates can dramatically affect the reaction outcome.
Comparative Data Analysis
To provide a quantitative comparison, the following table summarizes representative data for the asymmetric aldol reaction between various aldehydes and ketones catalyzed by L-proline and its derivatives. It is important to note that direct, side-by-side comparisons under identical conditions for this compound are limited in the literature. The data presented here is compiled from various sources to provide a general performance overview.
| Catalyst | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | - | 68 | 76 | [2] |
| L-Proline | Isovaleraldehyde | Acetone | Acetone | 4 | 60 | 93 | [5] |
| L-Proline/Et₃N | Benzaldehyde | 2-Acetylpyridine | Methanol | - | 74 | - | [6] |
The lack of extensive, peer-reviewed data for this compound highlights a gap in the current literature and underscores the importance of rigorous, independent verification of new catalysts.
Experimental Protocols
To ensure the highest degree of reproducibility, detailed experimental protocols are essential. The following sections provide a general procedure for the synthesis of a 3-aryl-L-proline derivative and a representative protocol for an L-proline-catalyzed asymmetric aldol reaction.
Synthesis of (3S)-3-(3-Methoxyphenyl)pyrrolidine-2-carboxylic Acid
The synthesis of 3-substituted proline derivatives can be a multi-step process. A general, reproducible method for similar compounds is outlined below, which can be adapted for the synthesis of the title compound.
Workflow for the Synthesis of a 3-Aryl-L-proline Derivative
Caption: General workflow for the synthesis of 3-aryl-L-proline derivatives.
Step-by-Step Protocol:
-
Protection: Start with a suitable L-pyroglutamic acid derivative. Protect the amine and carboxylic acid functionalities using standard protecting groups (e.g., Boc for the amine and methyl or ethyl ester for the acid).
-
Activation: Convert the 3-position into a reactive intermediate suitable for cross-coupling, for example, by conversion to a triflate.
-
Cross-Coupling: Perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with the corresponding (3-methoxyphenyl)boronic acid or stannane.
-
Deprotection: Remove the protecting groups under appropriate acidic or basic conditions to yield the final this compound.
-
Purification: Purify the final product by recrystallization or column chromatography and characterize thoroughly using NMR, mass spectrometry, and chiral HPLC to confirm its identity and enantiopurity.
General Procedure for a this compound Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Experimental Workflow for Asymmetric Aldol Reaction
Caption: A typical experimental workflow for an organocatalytic asymmetric aldol reaction.
Step-by-Step Protocol:
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (e.g., DMSO, DMF, or neat ketone, 2.0 mL), add the ketone (5.0 mmol, 5.0 equiv).
-
Add this compound (0.1-0.3 mmol, 10-30 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and the enantiomeric excess of the aldol product by chiral HPLC analysis.
Mechanistic Considerations and the Role of the 3-Aryl Substituent
The introduction of a 3-methoxyphenyl group can influence the catalytic cycle in several ways:
-
Steric Effects: The bulky aryl group can influence the facial selectivity of the enamine attack on the aldehyde, potentially leading to higher enantioselectivity.
-
Electronic Effects: The methoxy group, being an electron-donating group, can modulate the electron density of the pyrrolidine ring, which might affect the nucleophilicity of the enamine intermediate.
-
Catalyst Conformation: The substituent can alter the conformational preferences of the proline ring, which in turn affects the geometry of the transition state.
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
Caption: Proposed catalytic cycle for the this compound catalyzed aldol reaction.
Conclusion and Future Outlook
This compound presents an intriguing modification of the classic L-proline organocatalyst. While theoretical considerations suggest potential benefits in terms of stereocontrol and reactivity, a comprehensive and comparative experimental validation is currently lacking in the accessible scientific literature. The reproducibility of any catalytic system is the bedrock of its utility in both academic and industrial settings.
For researchers and drug development professionals, the key takeaway is the imperative for rigorous in-house validation of any new catalytic system. The protocols and mechanistic insights provided in this guide serve as a foundation for such investigations. Future work should focus on systematic studies that directly compare the performance of this compound with L-proline and other 3-substituted derivatives under standardized conditions. Such studies are crucial to unlock the full potential of this catalyst class and to build a reliable and reproducible toolbox for asymmetric synthesis.
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Preparation of azachalcone derivatives via l-proline/Et3N-catalyzed aldol condensation and study of their antioxidant potential. (n.d.). National Center for Biotechnology Information. [Link]
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New mechanistic studies on the proline-catalyzed aldol reaction. (2004). Proceedings of the National Academy of Sciences, 101(16), 5755-5760. [Link]
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The Industrial Chemist's Compass: A Cost-Benefit Analysis of (3-Methoxyphenyl)-L-proline in Large-Scale Asymmetric Synthesis
For the modern researcher, scientist, and drug development professional, the selection of a chiral catalyst is a critical decision point in the scale-up of asymmetric syntheses. The ideal catalyst must not only deliver high enantioselectivity and yield but also be economically viable and amenable to industrial processes. This guide provides an in-depth cost-benefit analysis of (3-Methoxyphenyl)-L-proline, a tailored organocatalyst, and compares its potential performance with a widely adopted alternative, offering a framework for informed decision-making in large-scale applications.
The utility of L-proline and its derivatives as organocatalysts in asymmetric synthesis is well-established, offering a greener and often more cost-effective alternative to metal-based catalysts.[1][2] These small organic molecules are typically robust, less sensitive to air and moisture, and can be highly effective in promoting a variety of enantioselective transformations, including aldol, Mannich, and Michael reactions.[3][4] this compound, a derivative with a substituted aryl group at the 3-position, is designed to offer modified steric and electronic properties compared to the parent L-proline, potentially leading to enhanced performance in specific applications.
However, the decision to employ a specialized catalyst like this compound in a large-scale synthesis hinges on a thorough evaluation of its cost-effectiveness. This analysis must extend beyond the initial purchase price to encompass the entire synthetic process, including the cost of raw materials for its own synthesis, catalyst loading, reaction efficiency, and potential for recycling.
Synthesizing the Tool: A Plausible Large-Scale Route to this compound and its Cost Implications
While a definitive, publicly available large-scale synthesis protocol for this compound is not readily found, a plausible and scalable approach can be devised based on modern synthetic methodologies. A particularly promising strategy involves the direct C(sp³)–H arylation of an L-proline derivative, a method that has been successfully applied to the synthesis of various 3-aryl-L-proline analogs.[5]
A proposed synthetic pathway is outlined below:
Experimental Protocol: Palladium-Catalyzed C(sp³)–H Arylation
-
Protection: L-proline is first protected, for example, as its Boc derivative (Boc-L-proline), using standard procedures. This step is crucial to prevent side reactions at the nitrogen atom.
-
Arylation: The protected L-proline is then subjected to a palladium-catalyzed direct C(sp³)–H arylation with 3-bromoanisole.[5] A suitable palladium catalyst (e.g., Pd(OAc)₂) and a ligand are employed, often under solvent-free conditions or in a high-boiling solvent to achieve the necessary reaction temperature.
-
Deprotection: The resulting N-protected this compound is then deprotected under acidic conditions to yield the final product.
-
Purification: The final product is purified through crystallization or chromatography to achieve the desired purity for use as a catalyst.
Cost Analysis of the Synthesis
The economic viability of this synthetic route on a large scale is heavily dependent on the cost of the starting materials and the efficiency of the catalytic step. A preliminary cost estimation is presented in the table below.
| Component | Estimated Cost (per kg) | Rationale |
| L-Proline | €175 - €590 | Based on supplier pricing for bulk quantities.[6][7][8][9] |
| 3-Bromoanisole | ~$66 - $99 | Based on supplier pricing for bulk quantities.[8] |
| Palladium Catalyst | Variable and significant | The cost of palladium catalysts can be high, but catalyst loading is typically low. The potential for catalyst recovery and reuse is a critical factor in the overall cost. |
| Solvents and Reagents | Moderate | Standard organic solvents and reagents for protection and deprotection steps contribute moderately to the overall cost. |
| Estimated Cost of this compound | High | The multi-step synthesis, use of a precious metal catalyst, and purification steps will likely result in a significantly higher cost per kilogram compared to the parent L-proline. |
The Benchmark: Diarylprolinol Silyl Ethers as a High-Performance Alternative
In the realm of asymmetric organocatalysis, diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts, have emerged as a class of highly effective and versatile catalysts.[2][10][11][12][13] These catalysts are known for their ability to promote a wide range of asymmetric transformations with excellent enantioselectivity and diastereoselectivity, often at low catalyst loadings.[14]
Comparative Analysis: this compound vs. a Diarylprolinol Silyl Ether in a Representative Asymmetric Michael Addition
To provide a tangible comparison, we will consider a representative large-scale asymmetric Michael addition of an aldehyde to a nitroalkene, a common transformation where proline-based organocatalysts are employed.[15][16][17]
| Parameter | This compound (Projected) | Diarylprolinol Silyl Ether (Typical) | Analysis |
| Catalyst Synthesis | Multi-step synthesis involving a palladium-catalyzed C-H activation.[5] | Multi-step synthesis from L-proline, but well-established and optimized.[7] | The synthesis of the diarylprolinol silyl ether is more mature and likely more streamlined for large-scale production. |
| Estimated Catalyst Cost | High | Very High | While both are more expensive than L-proline, the more complex structure of the diarylprolinol silyl ether likely results in a higher initial cost. |
| Catalyst Loading | 5 - 20 mol% (estimated) | 0.5 - 5 mol% | This is a significant advantage for the diarylprolinol silyl ether, as lower catalyst loading directly translates to lower costs and reduced downstream purification challenges.[14] |
| Yield | Good to Excellent (projected) | Excellent (>90%) | Diarylprolinol silyl ethers are known for their high efficiency, often leading to excellent yields.[14] |
| Enantioselectivity (ee%) | High (projected) | Excellent (>95%) | The well-defined chiral pocket of diarylprolinol silyl ethers typically affords higher enantioselectivities.[14] |
| Reaction Time | Moderate to Long | Short to Moderate | The higher catalytic activity of diarylprolinol silyl ethers can lead to shorter reaction times, increasing reactor throughput. |
| Recyclability | Possible but may require specific process development. | Can be challenging in homogeneous catalysis, but immobilization on solid supports is an area of active research.[3] | For both catalysts, developing an efficient recycling protocol is key to improving the overall process economics. |
Experimental Protocol: Asymmetric Michael Addition
A general protocol for the asymmetric Michael addition of an aldehyde to a nitroalkene catalyzed by a proline derivative would involve:
-
Charging the Reactor: The nitroalkene, solvent, and catalyst are charged to the reactor under an inert atmosphere.
-
Aldehyde Addition: The aldehyde is added, often slowly, to control the reaction exotherm.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, GC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified. The catalyst may be recovered from the reaction mixture through extraction or chromatography, depending on its properties.
Conclusion: A Strategic Choice Based on a Holistic View
The decision to use this compound in a large-scale synthesis requires a careful and nuanced cost-benefit analysis. While it may offer improved performance over the parent L-proline in specific applications, its higher synthesis cost necessitates a significant improvement in reaction efficiency to be economically viable.
In comparison, established high-performance catalysts like diarylprolinol silyl ethers, despite their higher initial cost, can offer a more favorable overall process economy due to their significantly lower catalyst loadings, higher yields, and superior enantioselectivities.[14] This often translates to a lower catalyst cost per kilogram of the final product, reduced purification efforts, and increased plant throughput.
Ultimately, the optimal choice of catalyst will be application-specific. For processes where this compound demonstrates a unique and substantial advantage in terms of yield or selectivity that cannot be achieved with other catalysts, its use may be justified. However, for many standard asymmetric transformations, the well-characterized and highly efficient diarylprolinol silyl ethers will likely remain the more cost-effective option for large-scale production.
This guide provides a framework for this critical analysis. It is imperative for researchers and process chemists to conduct thorough experimental validation and process modeling to make the most informed and economically sound decision for their specific synthetic challenge.
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Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis. Retrieved February 6, 2026, from [Link]
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- Al-Mulla, A. (2023). Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. RSC Advances, 13(2), 1166-1174.
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ResearchGate. (n.d.). Large-scale asymmetric aldol reactions. Retrieved February 6, 2026, from [Link]
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Thomasnet. (n.d.). L-Proline Suppliers. Retrieved February 6, 2026, from [Link]
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ETH Zurich Research Collection. (2019, March 1). Synthesis of 4-(Arylmethyl)proline Derivatives. Retrieved February 6, 2026, from [Link]
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ResearchGate. (n.d.). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Retrieved February 6, 2026, from [Link]
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MDPI. (2024, February 22). Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals”. Retrieved February 6, 2026, from [Link]
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ResearchGate. (n.d.). Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. Retrieved February 6, 2026, from [Link]
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E-thesis. (n.d.). Development of Prolinol-derived Organocatalysts and Their Application to Organocatalytic Michael Addition Reactions. Retrieved February 6, 2026, from [Link]
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ResearchGate. (n.d.). General mechanism for proline catalyzed Michael addition reaction.... Retrieved February 6, 2026, from [Link]
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Safety Operating Guide
Navigating the Unseen: A Comprehensive Guide to the Safe Disposal of (3-Methoxyphenyl)-L-proline
For researchers and scientists engaged in the nuanced world of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (3-Methoxyphenyl)-L-proline, a specialized amino acid derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules and established best practices to ensure a cautious and compliant approach. Our primary directive is to empower laboratory professionals with the knowledge to manage this chemical waste stream responsibly, mitigating risks to both personnel and the environment.
Hazard Assessment: A Precautionary Approach
Due to the limited publicly available safety data for this compound, a conservative approach to hazard assessment is paramount. Analysis of structurally related compounds, such as 3-(p-Methoxyphenyl)propionic acid and ((3,4-Dimethoxyphenyl)sulfonyl)-L-proline, suggests that this compound should be handled as a hazardous substance with the potential for the following:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed: Some related proline derivatives are classified as harmful if ingested.[2]
It is crucial to treat this compound as hazardous until comprehensive toxicological and ecotoxicological data becomes available.
Table 1: Inferred GHS Classification for this compound
| Hazard Class | GHS Hazard Category | Hazard Statement |
| Acute Toxicity, Oral (presumed) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
This table is based on data from structurally similar compounds and should be used as a precautionary guideline.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn to prevent exposure:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required to prevent skin contact.
-
Body Protection: A laboratory coat should be worn to protect against contamination of personal clothing.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
For a small spill (solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container. Avoid generating dust.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
For a large spill:
-
Evacuate the laboratory and alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Restrict access to the area.
-
Follow your institution's specific emergency procedures.
Disposal Protocol for this compound
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste.[2] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[2]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, compatible hazardous waste container.[3]
-
The container must have a tightly sealing lid.[3]
-
Store the waste container in a designated satellite accumulation area, which should be in a well-ventilated location and away from incompatible materials.[3][4]
-
-
Waste Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name: "this compound."[4]
-
Indicate the approximate concentration and any other components in the waste mixture.
-
Include the date when the waste was first added to the container.[5]
-
-
Arrange for Pickup:
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Disposal must be carried out by a licensed environmental waste management contractor.[2]
-
Disposal of Empty Containers:
Empty containers that previously held this compound must be decontaminated before being disposed of as non-hazardous waste.[2]
-
Triple-Rinse Procedure:
-
Rinse the empty container three times with a suitable solvent that can dissolve the chemical (e.g., ethanol or methanol).
-
Collect the rinsate as hazardous waste and add it to your designated this compound waste container.[2]
-
After the solvent rinse, triple-rinse the container with water.[2]
-
Collect the aqueous rinsate as hazardous waste.
-
-
Final Disposal:
-
Allow the decontaminated container to air dry completely.
-
Deface the original label on the container.
-
The clean, dry container can now be disposed of as regular laboratory glass or plastic waste, in accordance with your institutional policies.
-
Regulatory Framework: Adherence to the Law
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which provides the authority for the Environmental Protection Agency (EPA) to control hazardous waste from its generation to its ultimate disposal.[4] All laboratory personnel are responsible for complying with these federal regulations, as well as any applicable state and local rules.[6] Your institution's EHS department is your primary resource for ensuring compliance with all relevant regulations.
Diagram 1: Decision-Making Workflow for Disposal
Caption: Disposal workflow for this compound.
References
-
PubChem. 3-(p-Methoxyphenyl)propionic acid. National Center for Biotechnology Information. Available from: [Link]
-
Vitenskapskomiteen for mat og miljø. (2016). Risk assessment of "other substances" – L-proline. Available from: [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Available from: [Link]
-
JoVE. (2017). Proper Handling and Disposal of Laboratory Waste. Journal of Visualized Experiments. Available from: [Link]
-
Doctor 2018. (2018). Amino acid metabolism: Disposal of Nitrogen. Available from: [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Available from: [Link]
- Sano, M., et al. (2010). Toxicological evaluation of L-proline in a 90-day feeding study with Fischer 344 rats. Food and Chemical Toxicology, 48(5), 1368-1373.
-
Case Western Reserve University. RCRA | Environmental Health and Safety. Available from: [Link]
-
StatPearls. (2023). Biochemistry, Amino Acid Synthesis and Degradation. National Center for Biotechnology Information. Available from: [Link]
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eCFR. (2026). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Available from: [Link]
-
Scribd. Amino Acid Metabolism and Nitrogen Disposal. Available from: [Link]
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Chemistry LibreTexts. (2022). 10.2: Amino Acids Degradation. Available from: [Link]
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U.S. Environmental Protection Agency. (2025). Summary of the Resource Conservation and Recovery Act. Available from: [Link]
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- 3. researchgate.net [researchgate.net]
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A Senior Application Scientist's Guide to the Safe Handling of (3-Methoxyphenyl)-L-proline
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling (3-Methoxyphenyl)-L-proline. Moving beyond a simple checklist, this document explains the rationale behind each procedural step, ensuring a culture of safety and scientific excellence in your laboratory.
Hazard Assessment and Risk Mitigation
This compound is a substituted derivative of the amino acid L-proline. While L-proline itself is generally considered non-hazardous, the introduction of a methoxyphenyl group may alter its toxicological properties.[2] Therefore, it should be handled with care until more specific data becomes available.
Potential Hazards:
-
Inhalation: Powders can be easily aerosolized and inhaled, potentially causing respiratory irritation.[4][5]
-
Skin and Eye Contact: May cause skin and eye irritation upon direct contact.[2]
-
Ingestion: May be harmful if swallowed.[6]
The primary goal is to minimize exposure through all potential routes. This is achieved through a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is critical and should be based on a thorough risk assessment of the procedures being performed.[7][8] The following table outlines the recommended PPE for handling this compound in a powdered form.
| PPE Category | Item | Rationale |
| Eye and Face Protection | Chemical safety goggles | Protects eyes from dust particles and potential splashes. Standard safety glasses do not provide a sufficient seal. |
| Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing, such as during bulk transfers or dissolution in volatile solvents. | |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Regularly inspect gloves for tears or punctures and change them frequently. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[3] |
dot
Caption: A systematic workflow for weighing powdered chemicals minimizes exposure.
Spill Management
In the event of a spill, remain calm and follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Control: If safe to do so, prevent the spread of the powder.
-
Clean-up:
-
For small spills, gently cover the powder with a damp paper towel to avoid creating dust.
-
Carefully wipe up the material and place it in a sealed container for disposal.
-
For larger spills, use an appropriate absorbent material and follow your institution's hazardous waste disposal guidelines.
-
-
Decontaminate: Clean the spill area with soap and water.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water. [2]Remove contaminated clothing. [9]If irritation persists, seek medical attention. [2]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [2]Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. [2]
Conclusion: A Culture of Safety
The responsible handling of chemical reagents like this compound is a cornerstone of sound scientific practice. By understanding the potential hazards, diligently using the correct PPE, and adhering to established operational and disposal plans, you contribute to a safe and productive research environment. This proactive approach not only protects you and your colleagues but also ensures the continued integrity and success of your scientific endeavors.
References
- BASF CORPORATION. (2015).
- Loba Chemie. (n.d.).
- Ajinomoto Health & Nutrition North America Inc. (2003).
- DURACORP. (n.d.).
-
The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
- Thermo Fisher Scientific. (2011).
- Bayer Crop Science New Zealand. (2024).
- Cayman Chemical. (2022).
- BenchChem. (2025). Personal protective equipment for handling Boc-N-Me-D-Glu-OH.
- Agilent. (2015).
-
SafeWork SA. (2018). Farm Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
- V. S. de la Torre, et al. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH.
- S. O. Lee, et al. (2010).
-
ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. ajiaminoscience.eu [ajiaminoscience.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prolinestamps.com.mx [prolinestamps.com.mx]
- 5. agilent.com [agilent.com]
- 6. fishersci.com [fishersci.com]
- 7. uah.edu [uah.edu]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. static1.squarespace.com [static1.squarespace.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
